Hydrogen fumarate
Description
Conceptual Framework and Research Significance of Fumarate (B1241708) Species in Diverse Scientific Disciplines
Fumarate and its derivatives, collectively known as fumarate species, are integral to a wide range of scientific disciplines. In biology, fumarate is a key intermediate in the citric acid cycle (Krebs cycle), a fundamental metabolic pathway for energy production in aerobic organisms. royalsocietypublishing.orgnih.gov The reversible hydration of fumarate to malate (B86768), catalyzed by the enzyme fumarase, is a critical step in this cycle. nih.gov Beyond its role in energy metabolism, fumarate has been implicated in cellular signaling and has been shown to accumulate in certain pathological conditions, acting as an oncometabolite. researcher.lifenih.gov
The significance of fumarate extends to the food industry, where it is used as an acidulant and flavor enhancer. In the field of materials science, fumarate-based metal-organic frameworks (MOFs) have been developed for applications such as gas storage and separation. birmingham.ac.ukresearchgate.netacs.org Furthermore, derivatives of fumaric acid, such as dimethyl fumarate, have found therapeutic applications in treating diseases like psoriasis and multiple sclerosis due to their immunomodulatory properties. nih.govwikipedia.orgfrontiersin.orgnih.gov
Historical Context of Fumarate Research
The study of fumarate dates back to the early 20th century with the elucidation of the citric acid cycle. The work of scientists like Szent-Györgyi in the 1930s was crucial in establishing the role of fumarate and other dicarboxylic acids in cellular respiration. royalsocietypublishing.org His research demonstrated that fumarate could catalytically stimulate respiration in muscle tissue, highlighting its fundamental importance in metabolism. royalsocietypublishing.org
In the mid-20th century, the medical potential of fumaric acid derivatives began to be explored. In 1959, the German chemist Walter Schweckendiek described the use of fumaric acid for treating psoriasis. wikipedia.orgnih.gov This led to the development of oral formulations of fumaric acid esters, such as dimethyl fumarate, for this condition in Germany. wikipedia.org More recently, the immunomodulatory effects of these compounds have been harnessed for the treatment of multiple sclerosis. nih.govnih.gov
Interdisciplinary Relevance of Hydrogen Fumarate in Chemical Biology, Materials Science, and Catalysis
The versatility of the this compound molecule makes it a subject of interest across multiple scientific fields.
Chemical Biology: In chemical biology, this compound and its derivatives serve as probes to understand complex biological processes. The accumulation of fumarate in certain cancers due to mutations in the fumarate hydratase enzyme has established it as an oncometabolite. researcher.lifenih.gov This has spurred research into the downstream effects of fumarate accumulation and its role in tumorigenesis. researcher.lifenih.gov Furthermore, the development of hyperpolarized fumarate has provided a powerful tool for in vivo metabolic imaging using magnetic resonance imaging (MRI), allowing for the real-time tracking of metabolic pathways. rsc.orgacs.org
Materials Science: In materials science, this compound is a key building block for creating porous materials known as metal-organic frameworks (MOFs). birmingham.ac.ukgoogle.com These materials consist of metal ions or clusters connected by organic linkers, in this case, fumarate. The resulting structures have high surface areas and tunable pore sizes, making them suitable for applications like gas storage, particularly for hydrogen, and for the separation of gases. birmingham.ac.ukresearchgate.net For example, aluminum fumarate-based MOFs have shown promise for water capture and other applications. google.com
Catalysis: this compound is also relevant in the field of catalysis. The enzyme fumarase, which catalyzes the reversible hydration of fumarate to malate, is a classic example of enzymatic catalysis and its mechanism has been extensively studied. nih.gov In chemical catalysis, the hydrogenation of fumarate to succinate (B1194679) is a well-studied reaction. rsc.org Recent research has explored electrochemically driven hydrogen atom transfer (HAT) catalysis for the hydrogenation of fumarate. acs.org Furthermore, hydrogenases, enzymes that catalyze the reversible oxidation of molecular hydrogen, can use fumarate as an electron acceptor in a process known as fumarate respiration. researchgate.netwikipedia.org
Overview of Key Research Paradigms Investigating this compound
The investigation of this compound is approached through several key research paradigms, each with its own focus and methodology. chds.usawej.orgjumedicine.com
Descriptive Research: This paradigm aims to characterize the fundamental properties and behaviors of this compound. This includes studies on its chemical structure, physical properties, and its role in biological systems. chds.us An example is the detailed characterization of the crystal structure of various this compound salts. semanticscholar.orgresearchgate.netaip.org
Evaluative Research: This approach assesses the effectiveness or performance of this compound and its derivatives in specific applications. chds.us This includes clinical trials evaluating the efficacy of dimethyl fumarate in treating multiple sclerosis or studies measuring the gas storage capacity of fumarate-based MOFs. birmingham.ac.uknih.govwikipedia.org
Exploratory Research: This paradigm seeks to discover new phenomena or applications related to this compound. This could involve screening for new biological activities of fumarate derivatives or exploring novel synthetic routes to create new fumarate-based materials. chds.us
Predictive Research: This type of research aims to forecast the behavior or properties of systems involving this compound based on existing data and models. chds.us An example would be using computational models to predict the binding affinity of different molecules to the active site of fumarase or to simulate the gas adsorption properties of a new MOF.
These research paradigms are not mutually exclusive and often overlap, contributing to a comprehensive understanding of this compound's role in science and technology.
Chemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| This compound | C₄H₃O₄⁻ | 115.06 | Conjugate base of fumaric acid; fundamental metabolite. nih.gov |
| Fumaric Acid | C₄H₄O₄ | 116.07 | Parent compound of this compound; used as a food additive. nih.goveuropa.eu |
| Dimethyl Fumarate | C₆H₈O₄ | 144.13 | Methyl ester of fumaric acid; used in the treatment of psoriasis and multiple sclerosis. nih.govwikipedia.orgfrontiersin.org |
| Ethyl this compound | C₆H₈O₄ | 144.13 | Monoethyl ester of fumaric acid. hmdb.ca |
| Sodium this compound | C₄H₃NaO₄ | 138.05 | Monosodium salt of fumaric acid; used as a buffering agent and in chemical synthesis. |
| Ketotifen Fumarate | C₁₉H₁₉NOS · C₄H₄O₄ | 425.50 | Fumarate salt of ketotifen; used as a histamine (B1213489) antagonist. hres.ca |
| Tiamulin this compound | C₃₂H₅₁NO₈S | 609.81 | Fumarate salt of tiamulin; an antibiotic. sigmaaldrich.com |
| Docosyl this compound | C₂₆H₄₈O₄ | 424.7 | A long-chain ester of fumaric acid. nih.gov |
| Tetradecyl this compound | C₁₈H₃₂O₄ | 328.45 | A derivative of fumaric acid with a 14-carbon chain, increasing its lipophilicity. ontosight.ai |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H3O4- |
|---|---|
Molecular Weight |
115.06 g/mol |
IUPAC Name |
(E)-4-hydroxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/p-1/b2-1+ |
InChI Key |
VZCYOOQTPOCHFL-OWOJBTEDSA-M |
SMILES |
C(=CC(=O)[O-])C(=O)O |
Isomeric SMILES |
C(=C/C(=O)[O-])\C(=O)O |
Canonical SMILES |
C(=CC(=O)[O-])C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization of Fumarate Structures
Novel Approaches for the Direct Synthesis of Hydrogen Fumarate (B1241708)
The formation of the fumarate structure through direct synthesis is being revolutionized by innovations in hydrogenation, biocatalysis, and hyperpolarization techniques. These methods offer improved yields, sustainability, and utility in specialized research fields.
Trans-Hydrogenation Reactions for Fumarate Formation and Yield Optimization
The selective synthesis of trans-alkenes, such as fumarate, from alkynes is a significant challenge in chemistry, often requiring specific catalytic systems to avoid over-reduction or the formation of the cis-isomer. Ruthenium-based catalysts have emerged as effective tools for the trans-hydrogenation of alkynes. thieme-connect.de Specifically, the hydrogenation of acetylene (B1199291) dicarboxylate using a ruthenium catalyst produces fumarate. unito.it This process is sensitive, as a subsequent hydrogenation step can convert the desired fumarate into succinate (B1194679), an undesirable side product. researchgate.net
Optimizing the reaction conditions is crucial for maximizing the yield of fumarate. researchgate.net Research has focused on tuning various parameters, including catalyst concentration, hydrogen pressure, and solution preparation protocols, to enhance both the rate and yield of fumarate formation while suppressing the over-reduction to succinate. researchgate.net For instance, manganese-catalyzed systems have also been developed for the E-selective semihydrogenation of various alkynes, yielding the trans-alkene products in good to excellent yields. acs.org In one electrochemical method, a dihydrazonopyrrole Ni complex was used for the selective semi-hydrogenation of terminal alkynes, achieving high yields without overreduction. nih.gov
Table 1: Research Findings on Alkyne Semihydrogenation for Fumarate and Alkene Formation
| Catalyst System | Substrate | Product | Yield | Key Findings | Citation |
|---|---|---|---|---|---|
| Ruthenium Catalyst | Acetylene dicarboxylate | Fumarate | 89% | Succinate formed as an 11% side product. | unito.it |
| Ni complex (electrochemical) | Phenylacetylene | Styrene | 96% | Method is chemoselective for terminal alkynes. | nih.gov |
Biocatalytic Synthesis Routes from Renewable Feedstocks (e.g., CO₂ and Pyruvate)
In a move towards green chemistry, researchers have developed biocatalytic pathways to synthesize fumarate from renewable resources, mimicking natural photosynthesis. renewable-carbon.eusciencedaily.com Scientists at Osaka Metropolitan University have successfully produced fumarate by combining carbon dioxide (CO₂) with pyruvate (B1213749), which can be derived from biomass. asiaresearchnews.com This process utilizes a dual-biocatalyst system. researchgate.net
The first step involves the enzyme malate (B86768) dehydrogenase (ME), which catalyzes the combination of pyruvate and CO₂ to produce L-malic acid. renewable-carbon.euasiaresearchnews.com In the second step, the enzyme fumarase (FUM) dehydrates the L-malic acid to yield fumarate. renewable-carbon.eusciencedaily.com This enzymatic cascade effectively converts CO₂ into a valuable raw material for biodegradable plastics like polybutylene succinate, which are typically made from petroleum. renewable-carbon.euasiaresearchnews.com Further research is aimed at creating a more efficient system, potentially using light energy to drive the conversion of CO₂ into useful substances. renewable-carbon.eu
Table 2: Enzymes in the Biocatalytic Synthesis of Fumarate
| Enzyme | EC Number | Role in Synthesis | Source (Example) | Citation |
|---|---|---|---|---|
| Malate Dehydrogenase (oxaloacetate-decarboxylating) | EC 1.1.1.38 | Combines pyruvate and CO₂ to form L-malate. | Sulfobus tokodaii | researchgate.net |
Parahydrogen-Induced Polarization (PHIP) Techniques for Fumarate Derivatization
Parahydrogen-Induced Polarization (PHIP) is a cost-effective and rapid hyperpolarization technique used to dramatically enhance Nuclear Magnetic Resonance (NMR) signals. rsc.orgresearchgate.net This method involves a chemical reaction between a substrate and parahydrogen, the nuclear singlet spin isomer of H₂. rsc.org The symmetry of the parahydrogen molecule is broken during the reaction, transferring the strong spin order to the product molecule. rsc.org
For fumarate, PHIP is used to produce a hyperpolarized version that can serve as a metabolic probe in real-time imaging studies. unito.itrsc.org The process typically involves the trans-hydrogenation of a precursor molecule, such as [1-¹³C]acetylene dicarboxylate, using a suitable catalyst. unito.it A ruthenium-based catalyst is crucial as it facilitates the trans-addition of hydrogen, yielding hyperpolarized fumarate. unito.itcopernicus.org In contrast, more common rhodium-based catalysts would lead to a cis-hydrogenation, producing the toxic maleate (B1232345) isomer. unito.it Using this technique, researchers have achieved a ¹³C polarization level of 24% on [1-¹³C]fumarate, which can then be used to track metabolic processes like the conversion to malate by the enzyme fumarase. unito.it
Synthesis of Hydrogen Fumarate Salts and Related Derivatives
This compound readily forms salts and esters, leading to derivatives with distinct crystalline structures and chemical properties.
Crystalline Salt Formation Mechanisms (e.g., Ebastinium this compound)
The formation of crystalline salts of this compound is exemplified by ebastinium this compound, a 1:1 salt created from the reaction between the antihistamine ebastine (B1671034) and fumaric acid. nih.govnih.gov The crystal structure reveals specific intermolecular interactions that define the salt's architecture. researchgate.net
The primary interaction is a strong N-H⋯O hydrogen bond that links the ebastinium cation and the this compound anion. nih.govresearchgate.net The ebastinium cation is protonated at a nitrogen atom, which then donates a hydrogen bond to a carboxylate oxygen atom of the anion. nih.gov Furthermore, the this compound anions are interconnected by a very short O-H⋯O hydrogen bond, forming chains that extend throughout the crystal lattice. nih.govnih.gov These primary hydrogen bonds, augmented by weaker C-H⋯O and C-H⋯π contacts, organize the cation-anion pairs into layers. nih.govnih.gov The resulting structure is complex and has been noted to exhibit extensive disorder and pseudo-merohedral twinning in examined crystals. nih.govresearchgate.net
Table 3: Hydrogen Bond Data for Ebastinium this compound Crystal Structure
| Hydrogen Bond Type | Atom Distance (Å) | Description | Citation |
|---|---|---|---|
| N-H⋯O | 2.697 | Strong bond linking the ebastinium cation and this compound anion. | nih.govnih.gov |
Preparation of Alkyl Hydrogen Fumarates (e.g., Methyl this compound)
Alkyl hydrogen fumarates are monoesters of fumaric acid. The preparation of these compounds can be achieved through several routes. One common method involves the isomerization of the corresponding monoalkyl maleates. researchgate.netgoogle.com For instance, monomethyl fumarate can be prepared via the isomerization of monomethyl maleate, often using an acid catalyst like hydrochloric acid or phosphoric acid. google.com
Another approach is the direct esterification of fumaric acid. google.comgoogle.com In the synthesis of dimethyl fumarate from fumaric acid and methanol (B129727) with an acid catalyst, methyl this compound is formed rapidly as a key intermediate. google.com The reaction eventually reaches an equilibrium between methyl this compound and the final product, dimethyl fumarate. google.com By carefully controlling the reaction conditions, such as temperature and cooling rates, the desired alkyl this compound can be isolated. google.com A systematic study of fumaric acid and its alkyl esters (monomethyl, dimethyl, monoethyl, and diethyl fumarates) showed that the molecular packing in the solid state is heavily influenced by the number of O-H⋯O hydrogen bonds that can be formed. acs.org
Fumarate Scaffolds in Complex Molecule Synthesis
The fumarate scaffold, characterized by its trans-configured carbon-carbon double bond flanked by two carboxyl groups, serves as a versatile building block in the synthesis of complex organic molecules. Its unique stereochemistry and electronic properties allow for its incorporation into a variety of molecular architectures, including active pharmaceutical ingredients (APIs). The rigidity of the double bond can impart specific conformational constraints on a molecule, while the carboxyl groups and the electrophilic double bond itself offer multiple points for chemical modification.
Integration of Fumarate Moieties in Pharmaceutical Intermediates (e.g., Vonoprazan (B1684036) Fumarate)
A primary role for this compound (fumaric acid) in pharmaceutical chemistry is to form stable, crystalline salts of basic drug molecules. This process is crucial for improving the physicochemical properties of an API, such as solubility, stability, and bioavailability. Vonoprazan fumarate, a potassium-competitive acid blocker (P-CAB), is a prominent example where the fumarate moiety is integral to the final drug product. researchgate.nettandfonline.com
The synthesis of Vonoprazan does not involve the initial construction of a fumarate derivative but culminates in a salt formation step where the basic nitrogen-containing core molecule is reacted with fumaric acid. google.com This final step converts the vonoprazan free base into a stable, crystalline fumarate salt suitable for formulation. Several synthetic routes to the vonoprazan core have been developed, all of which conclude with this critical salt formation.
One common synthetic pathway begins with 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. tandfonline.comtandfonline.com This starting material undergoes a four-step sequence involving hydrolysis of the ester, amidation with methylamine (B109427), substitution with pyridine-3-sulfonyl chloride, and finally, a key amide reduction to yield the vonoprazan free base. tandfonline.comtandfonline.com The free base is then dissolved in a suitable solvent, such as methanol or tetrahydrofuran, and treated with fumaric acid to precipitate Vonoprazan Fumarate. tandfonline.comgoogle.com
Alternative strategies have been devised to improve efficiency and yield. One such method employs a cobalt-catalyzed reductive amination of 5-(2-fluorophenyl)-1-(3-pyridylsulfonyl)-3-cyano-1H-pyrrole to obtain the vonoprazan core, which is subsequently salified with fumaric acid. google.com Another innovative approach utilizes an atom-transfer-radical-cyclization (ATRC) to construct the central pyrrole (B145914) ring system, offering a redox-economical pathway to the vonoprazan intermediate before the final salt formation. digitellinc.com
The selection of fumaric acid is deliberate. Its dicarboxylic nature allows it to form a 1:1 salt with the monobasic vonoprazan molecule, while its rigid structure and capacity for hydrogen bonding contribute to the formation of a stable crystalline lattice. This stability is essential for the drug's shelf-life and consistent formulation.
| Starting Material | Key Steps | Final Step | Reference |
|---|---|---|---|
| 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate | Ester hydrolysis, Methylamine substitution, Sulfonyl chloride substitution, Amide reduction | Salt formation with fumaric acid | tandfonline.com, tandfonline.com |
| 5-(2-fluorophenyl)-1-(3-pyridylsulfonyl)-3-cyano-1H-pyrrole | Cobalt-catalyzed reductive amination with methylamine hydrochloride | Salt formation with fumaric acid | google.com |
| Commercially available starting material for ATRC | Atom-Transfer-Radical-Cyclization (ATRC), Aromatization, Sulfonylation, Deprotection | Salt formation with fumaric acid | digitellinc.com |
| 1-(5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine | Sulfonylation, Deprotection | Salification with fumaric acid in methanol | google.com |
Strategies for Selective Functionalization of Unsaturated Fumarate Systems
The carbon-carbon double bond in fumarate esters and other derivatives is electron-deficient due to the presence of the two electron-withdrawing carboxyl groups. This electronic characteristic makes the double bond susceptible to nucleophilic attack, which is the basis for several selective functionalization strategies.
Michael Addition: The conjugate addition of nucleophiles, or Michael addition, is a primary strategy for functionalizing the fumarate double bond. The inherent reactivity of the fumarate scaffold allows it to react with biological nucleophiles. For instance, fumarate can react with cysteine residues in proteins via Michael addition to form a covalent modification known as succination. nih.gov This reactivity is harnessed synthetically to attach various functional groups. Aza-Michael addition, using nitrogen-based nucleophiles, is employed to functionalize fumarate-containing polymers, providing a platform for introducing moieties such as hydroxyl or alkynyl groups under mild conditions. researchgate.net This approach is valuable for tailoring the properties of biomaterials. researchgate.net
Transition Metal-Catalyzed Reactions: Modern synthetic methods offer advanced ways to functionalize unsaturated C-C bonds. Cobalt-hydride complexes, for example, can be used for the derivatization and functionalization of such bonds through processes like hydrogen atom transfer (HAT). nih.gov These methods can achieve transformations such as selective reduction or isomerization of the double bond within a complex molecular environment. nih.gov Electrocatalytic approaches for generating these reactive metal-hydride species are also being developed to provide more efficient and sustainable synthetic routes. nih.gov
Addition/Elimination Sequences: The position of the double bond can be manipulated through sequences of addition and elimination reactions. chemistrysteps.com For example, a hydrohalogenation reaction across the fumarate double bond, followed by a base-induced elimination, could potentially be used to isomerize or reposition the unsaturation within a larger molecular framework, although this is less common for simple fumarate systems. chemistrysteps.com
Cycloaddition Reactions: The electron-deficient nature of the fumarate double bond also makes it a good dienophile in Diels-Alder reactions, allowing for the construction of complex cyclic and bicyclic systems. This strategy is a cornerstone of organic synthesis for building molecular complexity in a stereocontrolled manner.
These functionalization strategies allow chemists to use the fumarate core not just as a salt-forming agent but as an active participant in the construction of complex molecular architectures, enabling the synthesis of novel compounds with tailored properties.
| Strategy | Description | Example Application | Reference |
|---|---|---|---|
| Michael Addition (e.g., Aza-Michael) | Nucleophilic 1,4-conjugate addition to the electron-deficient double bond. | Functionalization of fumarate-based copolyesters with various functional groups. | researchgate.net |
| Succination | A specific type of Michael addition where cysteine residues in proteins act as the nucleophile. | Post-translational modification of proteins by endogenous fumarate. | nih.gov |
| Transition Metal-Catalyzed Functionalization | Use of transition metal hydrides (e.g., cobalt-hydride) for reactions like reduction or isomerization. | Selective reduction or isomerization of unsaturated C-C bonds in complex molecules. | nih.gov |
| Diels-Alder Reaction | [4+2] cycloaddition where the fumarate acts as a dienophile to react with a conjugated diene. | Construction of six-membered rings with high stereocontrol. | N/A |
Chemical Reactivity, Reaction Mechanisms, and Physical Organic Studies of Hydrogen Fumarate
Protonation State Influence on Fumarate (B1241708) Reactivity
The protonation state of fumarate, which is dictated by the pH of the environment, plays a critical role in its chemical reactivity. nih.govfastercapital.comresearchgate.net This is particularly evident in its interactions with nucleophiles and its behavior in various chemical transformations. nih.govresearchgate.net
Role of pH in Fumarate-Thiol Adduct Formation
The formation of adducts between fumarate and thiol-containing molecules, such as the amino acid cysteine and the antioxidant glutathione (B108866), is significantly influenced by pH. nih.govacs.orgnih.gov At neutral pH, fumarate exists predominantly as a dianion, which repels nucleophiles and makes the formation of a trianionic intermediate energetically unfavorable. researchgate.net However, under more acidic conditions, fumarate becomes protonated to form hydrogen fumarate and subsequently dithis compound (fumaric acid). nih.gov This protonation is crucial for its reactivity towards thiols. nih.gov
Research has shown that fumarate itself is largely unreactive towards thiol addition. nih.gov It is the protonated forms, this compound and dithis compound, that are the reactive species in the formation of S-succination products with proteins. nih.gov This leads to a seemingly paradoxical situation where fumarate's reactivity increases at a lower pH, an environment where the nucleophilicity of cysteine is reduced. researchgate.net The reaction between glutathione (GSH) and fumarate to form succinicGSH has been demonstrated to occur at physiological pH, and this process can be influenced by the presence of cellular components. nih.gov
The table below summarizes the effect of pH on the reactivity of fumarate with thiols.
| pH Condition | Predominant Fumarate Species | Reactivity with Thiols | Rationale |
| Neutral | Fumarate (dianion) | Low | Electrostatic repulsion between the dianion and the nucleophile. researchgate.net |
| Acidic | This compound, Dithis compound | High | Protonation reduces negative charge, increasing electrophilicity. nih.gov |
Electrophilic Character of Protonated Fumarate Species
The electrophilicity of fumarate is significantly enhanced upon protonation. nih.govresearchgate.netquora.com At neutral pH, the dianionic nature of fumarate makes it a poor electrophile due to charge repulsion with incoming nucleophiles. researchgate.net Protonation of one or both carboxylate groups diminishes this repulsion and increases the electrophilic character of the molecule. nih.govresearchgate.net
Protonating the carbonyl oxygen makes the carbonyl carbon a much better electrophile. quora.commasterorganicchemistry.com This is because the positive charge on the oxygen atom withdraws electron density from the carbon, making it more susceptible to nucleophilic attack. quora.com In a protein environment, the negative charges on fumarate can be stabilized by positively charged amino acid residues like lysine (B10760008) and arginine, which can further promote its electrophilicity and facilitate reactions. researchgate.net
Studies on the reaction of alcohol radicals with different protonation states of fumaric acid have shown that the rate of addition is highest with the fully protonated form (H2F), followed by the monoanion (HF-), and is lowest with the dianion (F2-). researchgate.net This trend is consistent with the nucleophilic character of the reaction and the increased electrophilicity of the protonated species. researchgate.net Conversely, for electrophilic radicals, the reactivity trend is reversed. researchgate.net
Mechanistic Investigations of Fumarate Hydrogenation Reactions
The hydrogenation of fumarate to succinate (B1194679) is a fundamental chemical transformation with relevance in both biological and industrial contexts. nih.govnih.gov Mechanistic studies have focused on understanding the catalytic pathways, identifying key intermediates, and elucidating the factors that control the kinetics and stereochemistry of this reaction. cdnsciencepub.comresearchgate.net
Catalytic Hydrogenation Pathways and Intermediate Identification
The catalytic hydrogenation of fumarate can proceed through various pathways depending on the catalyst and reaction conditions. In enzymatic systems, such as those involving fumarate reductases, the reaction typically involves the transfer of a hydride from a flavin cofactor (FADH2) and a proton from an acidic residue to the fumarate double bond. nih.govusp.br The binding of fumarate in the enzyme's active site often induces a twisted conformation, which is thought to strain the double bond and make it more susceptible to reduction. nih.govebi.ac.uk Computational studies have explored carbanion, adduct, and radical intermediates in these enzymatic reactions. usp.br
In non-enzymatic catalytic hydrogenation, intermediates can be directly observed using spectroscopic techniques. For instance, in the photocatalytic hydrogenation of dimethyl fumarate using an iron carbonyl complex, an intermediate Fe(CO)3(η4-DF) has been identified. liverpool.ac.uk The hydrogenation of fumaric acid to 1,4-butanediol (B3395766) using an iridium catalyst has been shown to proceed through succinic acid, succinic anhydride (B1165640), and γ-butyrolactone (GBL) as intermediates. nih.gov The initial rapid hydrogenation of fumaric acid to succinic acid is a key step in this pathway. nih.gov
Kinetics and Stereochemistry of Hydrogen Addition to Fumarate Esters
The kinetics of fumarate hydrogenation are influenced by factors such as temperature, pressure, and catalyst concentration. nih.govd-nb.info For the hydrogenation of fumarate to succinate, the reaction rate is highly dependent on temperature. d-nb.info
In the context of electrophilic addition to alkenes, the stereochemistry is often antarafacial (anti-addition). libretexts.org However, the specific stereochemical outcome of fumarate hydrogenation is highly dependent on the catalytic system employed. For instance, in the anaerobic biodegradation of hydrocarbons, the addition of a hydrocarbon radical to fumarate is stereospecific. researchgate.netrsc.org
Role of Specific Catalysts and Reaction Conditions in Selectivity
The choice of catalyst and reaction conditions is paramount in controlling the selectivity of fumarate hydrogenation. Different catalysts exhibit varying activities and selectivities for the hydrogenation of fumarate and its derivatives. For example, iridium-based catalysts have been shown to be effective for the complete hydrogenation of fumaric acid to 1,4-butanediol. nih.gov Ruthenium-based catalysts can also hydrogenate fumaric acid, though their activity may be comparable to or lower than iridium catalysts under similar conditions. nih.gov
The selectivity of the hydrogenation can be tuned by modifying the catalyst or the reaction environment. For instance, in the selective hydrogenation of alkynes to alkenes, a Lindlar catalyst (palladium on calcium carbonate poisoned with lead) is used to prevent over-reduction to the alkane. wikipedia.org The selectivity of palladium catalysts can also be enhanced by controlling the pH and using modifier solutions. google.com In the electrocatalytic hydrogenation of fumarate esters, a cobaltocene-derived mediator enables selective reduction of the C=C double bond. acs.orgnih.gov
The reaction conditions, such as temperature and hydrogen pressure, also play a crucial role in product selectivity. nih.gov In the iridium-catalyzed hydrogenation of fumaric acid, lower temperatures or lower hydrogen pressures can lead to the formation of γ-butyrolactone (GBL) as the major product instead of 1,4-butanediol. nih.gov
The table below provides a summary of different catalysts and their role in the selective hydrogenation of fumarate and related compounds.
| Catalyst System | Substrate | Product(s) | Key Features of Selectivity |
| Iridium-a (PNNP ligand) | Fumaric Acid | 1,4-Butanediol, Succinic Acid, GBL | High temperature and pressure favor 1,4-butanediol. Lower temperature/pressure can favor GBL. nih.gov |
| Ruthenium-Triphos | Succinic Acid | 1,4-Butanediol | Comparable activity to some Iridium catalysts. nih.gov |
| Lindlar Catalyst (Pd/CaCO3, poisoned) | Acetylenedicarboxylic Acid | Maleic Acid | Selective for alkyne to cis-alkene reduction. wikipedia.org |
| Ruthenium(I) chlorides in DMA | Fumaric Acid | Succinic Acid | Catalyzes hydrogenation with overall cis-addition. cdnsciencepub.com |
| Cobaltocene-derived mediator | Fumarate Esters | Succinate Esters | High selectivity for C=C bond hydrogenation via electrocatalytic CPET. acs.orgnih.gov |
| Cu/Zn on Aluminum Fumarate MOF | Carbon Dioxide | Methanol (B129727), Carbon Monoxide | Catalyst support influences selectivity towards methanol vs. CO. up.ac.za |
Michael-Type Addition Reactions Involving this compound
This compound, as an α,β-unsaturated dicarbonyl compound, is an electrophile susceptible to nucleophilic attack through a Michael-type addition reaction. This reactivity is central to its biological interactions. The electron-withdrawing nature of the two carboxyl groups polarizes the carbon-carbon double bond, making the β-carbon atom a target for nucleophiles.
Reactivity with Biological Thiols (e.g., Glutathione, N-acetyl-L-cysteine)
This compound's reactivity with biological thiols is a key aspect of its chemical profile. Thiols, such as the cysteine residue in glutathione (GSH) and N-acetyl-L-cysteine (NAC), are potent nucleophiles under physiological conditions and can readily react with electrophilic species.
The reaction between fumarates and thiols is known as succination. In this process, the thiol attacks the electrophilic double bond of the fumarate, leading to the formation of a stable thioether linkage. researchgate.net Studies on methylthis compound (MHF), a mono-ester of fumaric acid and a close analogue of this compound, demonstrate this reactivity. MHF reacts with glutathione via a Michael-type addition, covalently modifying the thiol group. researchgate.netnih.gov This reaction is spontaneous and can occur under near-physiological conditions (e.g., pH 7.4). nih.gov
While dimethyl fumarate (DMF) is known to react rapidly with glutathione, its hydrolytic metabolite, MHF, reacts at a significantly lower rate. researchgate.netnih.gov Despite its slower reaction rate, the interaction is robust, leading to the formation of multiple products. When MHF reacts with GSH, it yields a mixture of four products, which correspond to two diastereomeric pairs of 2-(S-glutathionyl)-succinic acid methyl esters. nih.gov This indicates that the nucleophilic attack can occur at either of the two carbons of the double bond, followed by protonation, leading to stereoisomers. Similarly, N-acetyl-L-cysteine also participates in these addition reactions. researchgate.net
The general reactivity trend for Michael acceptors with thiols shows that terminal alkenes like acrylates are typically more reactive than internal alkenes such as fumarates. nsf.gov The presence of substituents on the double bond in fumarates contributes to steric hindrance, which can slow down the reaction compared to unsubstituted or monosubstituted alkenes.
Kinetic Analysis of Adduct Formation
Kinetic studies comparing dimethyl fumarate (DMF) and methylthis compound (MHF) highlight significant differences in their reaction rates with glutathione. At a physiological pH of 7.4, the addition of GSH to DMF is rapid. In contrast, the reaction of MHF under identical conditions is much slower. nih.gov This difference in reactivity suggests that MHF, due to its slower reaction with GSH, may have a greater opportunity to interact with other biological targets compared to the more rapidly consumed DMF. nih.gov
The reduced reactivity of fumarates compared to other Michael acceptors like acrylates is also evident from kinetic data. nsf.gov For the reaction with thiols, the general order of reactivity for the alkene acceptor is divinyl sulfone > acrylate (B77674) > fumarate. nsf.gov This trend is attributed to the electron-deficient nature of the alkene and steric factors. The internal double bond of the fumarate moiety presents more steric hindrance than the terminal double bond of an acrylate, thereby reducing the rate of nucleophilic attack.
The table below summarizes the comparative reactivity and products of fumarate esters with glutathione.
| Compound | Reactant | Relative Reaction Rate | Products | Citation |
| Dimethyl Fumarate (DMF) | Glutathione (GSH) | High | 1:1 mixture of two diastereomeric 2-(S-glutathionyl)-succinic acid dimethyl esters | nih.gov |
| Methylthis compound (MHF) | Glutathione (GSH) | Low | Mixture of four products (two diastereomeric pairs) | nih.gov |
Stereochemical Control in Fumarate-Involved Reactions
The stereochemistry of the fumarate double bond plays a crucial role in the outcome of its reactions. Fumaric acid and its esters exist as the trans (E) isomer, while maleic acid and its esters are the cis (Z) isomer. This geometric difference has a profound impact on reaction kinetics and the stereochemistry of the products.
In reactions involving addition to the double bond, the stereochemistry of the starting alkene is often preserved in the product. This principle of stereospecificity is well-documented in reactions like the Diels-Alder cyclization, where trans-dienophiles (like fumarates) yield trans-substituted products, and cis-dienophiles (like maleates) yield cis-substituted products. masterorganicchemistry.comchemtube3d.com
This stereochemical control is also observed in thiol-ene reactions. The addition of thiols to fumarates and maleates shows that the geometry of the double bond influences the reaction pathway and kinetics. rsc.orgrsc.org The trans configuration of fumarate is generally more thermodynamically stable than the cis configuration of maleate (B1232345). In the context of Michael additions, the reaction of MHF with glutathione results in the formation of diastereomeric pairs, reflecting the creation of new stereocenters upon the addition of the thiol to the prochiral carbons of the fumarate backbone. nih.gov
The preparation of copolyesters using maleate and fumarate demonstrates the challenge and importance of controlling this stereochemistry during polymerization. The cis maleate units have a tendency to isomerize to the more stable trans fumarate units at elevated temperatures, which in turn affects the physical and mechanical properties of the resulting polymer. researchgate.net This highlights the thermodynamic preference for the trans configuration of the fumarate structure.
Biochemical and Molecular Roles of Fumarate Species in Cellular Systems
Fumarase (Fumarate Hydratase) Enzyme Kinetics and Catalytic Mechanisms
Fumarase, also known as fumarate (B1241708) hydratase, is a crucial enzyme in the tricarboxylic acid (TCA) cycle, where it catalyzes the reversible stereospecific hydration of fumarate to L-malate. proteopedia.orgcreative-enzymes.com This function is vital for cellular energy metabolism. nih.govnih.gov The enzyme exists in both mitochondrial and cytosolic forms, with the former participating in the Krebs cycle and the latter in amino acid metabolism. creative-enzymes.com
Reversible Hydration of Fumarate to L-Malate: Detailed Kinetic Models
The catalytic mechanism of fumarase has been the subject of extensive study, leading to the development of several kinetic models to describe the reversible hydration of fumarate to L-malate. nih.govnih.govresearchgate.net These models aim to account for the enzyme's kinetic behavior observed in various experimental settings. nih.govresearchgate.net
Early models proposed include a five-state mechanism and a six-state mechanism. nih.govresearchgate.net The five-state model suggests that a hydrogen ion and a fumarate molecule associate with the enzyme in a random order, followed by the addition of a hydroxyl group and dissociation of malate (B86768). nih.gov The six-state model expands on this by including a protonated enzyme-malate complex, allowing both fumarate and malate to bind to either the protonated or unprotonated form of the enzyme. nih.govresearchgate.net
More recently, an eleven-state kinetic model has been developed to provide a more comprehensive representation of the catalytic process. nih.govnih.gov This model accounts for competitive inhibition and activation by various anions, such as phosphate. nih.govnih.gov Despite its complexity, this eleven-state model can be effectively reduced to a simpler five-state model by lumping successive steps together. nih.govnih.gov Analysis of this model indicates that in the fumarate hydration reaction, fumarate binds to the unprotonated enzyme, and a proton is added before malate is released. nih.govnih.govresearchgate.net Conversely, during malate dehydration, malate binds to the protonated enzyme, and a proton is released before fumarate dissociates. nih.govnih.govresearchgate.net
The Michaelis-Menten equation is a fundamental tool for analyzing the kinetics of the fumarase-catalyzed reaction, relating the reaction rate to the substrate concentration. vaia.com The turnover number for fumarase is approximately 2.5 × 10³ s⁻¹, and the Michaelis constant (Km) is about 4.2 × 10⁻⁶ M. vaia.com
Interactive Data Table: Kinetic Parameters of Fumarase
| Parameter | Value | Reference |
| Turnover Number (kcat) | 2.5 × 10³ s⁻¹ | vaia.com |
| Michaelis Constant (Km) for Fumarate | 4.2 × 10⁻⁶ M | vaia.com |
| Equilibrium Constant (Keq) at pH 7.0 | ~4.6-6.1 | tandfonline.com |
Structural Biology of Fumarase and Active Site Residue Functionality
Fumarase is a homotetrameric enzyme, meaning it is composed of four identical subunits. proteopedia.orgopenbiochemistryjournal.com The crystal structures of fumarase from various organisms, including E. coli, yeast, and humans, are highly similar. openbiochemistryjournal.com Each subunit is comprised of three domains, and the central domain facilitates the assembly of the tetramer. openbiochemistryjournal.com
A key structural feature is that the active sites are formed by residues from three of the four subunits, highlighting the importance of the enzyme's quaternary structure for its catalytic activity. openbiochemistryjournal.com Crystal structures have revealed two dicarboxylate binding sites, termed the A site and the B site. proteopedia.org Through mutagenesis studies, the A site has been identified as the active site. proteopedia.org Specifically, the mutation of His188 in the A site dramatically reduced enzymatic activity, while mutating His129 in the B site had little effect. proteopedia.org
The active site is located in a deep pit and includes several key residues that contribute to catalysis. proteopedia.org A dynamic structural segment known as the SS loop, containing the signature sequence GSSxxPxKxN, plays a crucial role in substrate binding and catalysis. nih.govacs.org High-resolution X-ray crystallography has revealed three distinct conformations of the active site: disordered-open, ordered-open, and a newly discovered ordered-closed state. nih.govrcsb.org
Influence of Substrate Binding and Proton Transfer in Fumarase Catalysis
The binding of substrates and the transfer of protons are central to the catalytic mechanism of fumarase. The reaction proceeds through a carbanion intermediate. researchgate.netacs.org The process involves a base-catalyzed abstraction of a proton from the substrate. acs.org
Studies using isotopically labeled malate have shown that the abstracted proton can be transferred intermolecularly to unlabeled fumarate. nih.gov The rate of dissociation of the enzyme-tritium complex derived from tritiated malate is relatively slow. nih.gov The transfer of the proton from the enzyme to the medium is influenced by the concentration and basicity of the buffer, suggesting a proton relay system connects the active site to the surrounding solvent. nih.gov
The binding of substrates and the release of products are diffusion-limited steps, as indicated by the viscosity dependence of the kinetic parameters. nih.gov An interesting feature of fumarase is the presence of a second binding site (the B site) located about 12 Å from the active site (A site). pnas.org It is proposed that this B site acts as an extension of the active site, facilitating the transfer of substrate and product between the solvent and the buried active site. pnas.org
Enzyme Inhibition Mechanisms and Structural Insights
The study of fumarase inhibitors has provided valuable insights into its catalytic mechanism. Competitive inhibitors bind to the active site and prevent the substrate from binding. Several substrate analogs, such as meso-tartrate (B1217512) and D-tartrate, act as competitive inhibitors. tandfonline.com 3-Carbanionic substrate analogues have been shown to bind very tightly to fumarase, acting as transition state analogs and supporting the involvement of a carbanion intermediate in the reaction mechanism. researchgate.net
The inhibitor 3-nitro-2-hydroxypropionate, in its carbanion form, is a potent competitive inhibitor of fumarase, interacting with the enzyme-intermediate complex. acs.org Structural studies of fumarylacetoacetate hydrolase (FAH), an enzyme with a related mechanism, complexed with a phosphorus-based inhibitor have provided a molecular basis for competitive inhibition and supported the formation of a tetrahedral transition state intermediate. nih.gov
Fumarate Reductase Activity and Electron Transfer Pathways
Mechanisms of Fumarate Reduction to Succinate (B1194679) in Anaerobic Respiration
In anaerobic respiration, fumarate can act as a terminal electron acceptor, being reduced to succinate by the enzyme fumarate reductase. nih.govebi.ac.uk This process is catalyzed by members of the Complex II superfamily, which also includes succinate:ubiquinone oxidoreductase (SQR). nih.gov While SQR oxidizes succinate in aerobic respiration, fumarate reductase (quinol:fumarate oxidoreductase or QFR) catalyzes the reverse reaction in anaerobic environments. nih.gov
The electron transfer pathway in many anaerobic eukaryotes involves rhodoquinone (B1236329), which has a lower redox potential than ubiquinone and is capable of donating electrons to fumarate. nih.gov Electrons from NADH are transferred to rhodoquinone via mitochondrial complex I, and then from rhodoquinol to fumarate via the fumarate reductase activity of complex II. asm.org
In some bacteria, such as Wolinella succinogenes, the electron transport chain consists of fumarate reductase, menaquinone, and either hydrogenase or formate (B1220265) dehydrogenase. researchgate.net The transfer of electrons through the heme groups in these complexes can be coupled to the transfer of protons across the membrane, contributing to the generation of a proton motive force. pnas.org The "E pathway hypothesis" proposes that transmembrane electron transfer via the heme groups is strictly coupled to the cotransfer of protons. pnas.org
Interactive Data Table: Components of the Fumarate Reductase System
| Component | Function | Organism Example | Reference |
| Fumarate Reductase (QFR) | Catalyzes the reduction of fumarate to succinate | Wolinella succinogenes, E. coli | nih.govpnas.org |
| Menaquinol | Electron donor | Wolinella succinogenes | researchgate.net |
| Rhodoquinol | Electron donor in some eukaryotes | Parasitic helminthes | nih.govasm.org |
| Heme groups | Electron transfer | Wolinella succinogenes | pnas.org |
| Iron-sulfur clusters | Electron transfer | General | nih.gov |
| FAD | Cofactor in the active site | General | nih.govebi.ac.uk |
Structural and Mechanistic Mapping of Active Sites in Fumarate Reductases
The active sites of fumarate reductases, enzymes that catalyze the reduction of fumarate to succinate, have been elucidated through high-resolution crystal structures, providing significant mechanistic insights. nih.govresearchgate.net The structure of the tetraheme flavocytochrome c3 (Fcc3) from Shewanella frigidimarina reveals a multi-domain protein where the active site is strategically located. nih.govresearchgate.net It is situated at the interface between the flavin-binding domain and a "clamp" domain. nih.govresearchgate.net
In its oxidized form, the active site is completely buried, shielding it from the solvent. nih.govresearchgate.net The binding of fumarate is a critical first step that initiates catalysis. researchgate.net Structural analysis suggests that upon binding, the clamp domain closes, causing a steric constraint that twists the C1 carboxylate group of fumarate out of its plane. researchgate.net This polarization and distortion of the substrate are crucial for the subsequent chemical steps. nih.gov This repositioning facilitates a hydride transfer from the reduced flavin-adenine dinucleotide (FAD) cofactor to the C2 atom of fumarate. nih.govresearchgate.net
Key amino acid residues within the active site play indispensable roles in catalysis. An essential arginine residue (Arg402 in S. frigidimarina) is positioned to act as a proton donor to the substrate following the hydride transfer. researchgate.net Kinetic and crystallographic studies have confirmed the role of this arginine as the key acid/base catalyst. uniprot.org Other residues, such as histidine (His365), contribute to the binding and polarization of fumarate through hydrogen bonding. researchgate.net The release of the product, succinate, is thought to involve the movement of the cytochrome and clamp domains, reopening the active site. nih.govresearchgate.net
The table below summarizes key structural features and residues in the active site of fumarate reductase from Shewanella frigidimarina.
| Component | Function | Key Residues/Features |
| Flavin-Binding Domain | Contains the FAD cofactor, the source of the hydride for reduction. | FAD |
| Clamp Domain | Moves to open and close the active site, facilitating substrate binding and product release. | Met236, Met375 |
| Active Site Catalysis | Binds and orients the substrate, facilitating the chemical reaction. | Arg402 (Proton Donor), His365 (Substrate Polarization) |
Role of Flavocytochrome c in Electron Conduction
Flavocytochrome c enzymes, such as Fcc3 from Shewanella species, are critical for anaerobic respiration where fumarate serves as the terminal electron acceptor. nih.gov These enzymes are unique soluble, periplasmic proteins that couple electron transfer to the catalytic reduction of fumarate. nih.govimrpress.com The structure of Fcc3 reveals a sophisticated arrangement of redox centers that form a "molecular wire" for efficient electron transport. nih.gov
This molecular wire is approximately 40 Å long and comprises a chain of four heme groups housed within a cytochrome domain, leading to the FAD cofactor at the catalytic active site. nih.govresearchgate.net The hemes are in van der Waals contact with one another, ensuring an efficient and rapid conduit for electrons. nih.gov Electrons are transferred from an external donor, such as the inner membrane-anchored cytochrome CymA, through the tetraheme chain to the FAD. imrpress.comfrontiersin.org
The reduction of the hemes is a sequential process, and the redox potential of the lowest-potential heme has been shown to modulate the rate of fumarate reduction, particularly at high turnover rates. researchgate.net This suggests a sophisticated regulatory mechanism where the electronic state of the heme chain influences the catalytic activity at the FAD site. researchgate.net FccA can act as both a fumarate reductase and a redox shuttle in the periplasm, highlighting its dual functionality. imrpress.com The entire system, from the outer membrane cytochromes to the quinone pool and ultimately to FccA, constitutes the primary pathway for electron flow during fumarate respiration in these bacteria. researchgate.net
Fumarate as a Metabolic Regulator and Signaling Molecule
Covalent Protein Modification via S-Succination by Fumarate
An accumulation of fumarate, often due to pathological conditions such as hereditary leiomyomatosis and renal cell carcinoma (HLRCC) where the enzyme fumarate hydratase (FH) is deficient, can lead to a non-enzymatic, covalent modification of proteins known as S-succination. physiology.orgox.ac.uk This post-translational modification occurs when the electrophilic double bond of fumarate reacts with the nucleophilic thiol group of cysteine residues on proteins. biorxiv.orgnih.gov The reaction forms a stable adduct called S-(2-succino)cysteine (2SC). physiology.orgbiorxiv.orgnih.gov
The protonated form of fumarate is more reactive towards thiol addition, meaning this reaction is favored in more acidic microenvironments. physiology.orgnih.gov This modification is irreversible and can alter the structure and function of a wide range of mitochondrial and cytosolic proteins. physiology.orgbiorxiv.org The extent of protein succination has been shown to increase in various models, including adipocytes cultured in high glucose and in the adipose tissue of diabetic mice. nih.gov The detection of 2SC via specific antibodies has become a robust biomarker for identifying FH-deficient tumors. ox.ac.uk
Dimethyl fumarate (DMF), an ester of fumaric acid, is also used experimentally and pharmacologically to induce protein succination. biorxiv.orgnih.gov For example, DMF treatment of purified tubulin and neuronal cells led to increased succination and functional changes. biorxiv.orgnih.gov
Fumarate's Influence on Cellular Stress Response Pathways (e.g., NRF2 activation in cell models)
Fumarate and its derivatives, like dimethyl fumarate (DMF), are potent activators of the Nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway, a critical cellular defense mechanism against oxidative stress. aacrjournals.orgfrontiersin.org NRF2 is a transcription factor that regulates a battery of antioxidant and cytoprotective genes. aacrjournals.orgnih.gov Under normal conditions, NRF2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (KEAP1). pnas.org
As an electrophile, fumarate (and DMF) can react with specific cysteine residues on KEAP1, leading to a conformational change that releases NRF2. pnas.org Once freed, NRF2 translocates to the nucleus and initiates the transcription of antioxidant response element (ARE)-containing genes, such as those for heme oxygenase-1 (HO-1). frontiersin.org
Interestingly, the effect of fumarate derivatives on the NRF2 pathway can be dose-dependent. In cancer cell models, low concentrations of DMF (<25 μmol/L) were found to be cytoprotective through the activation of the NRF2 pathway. aacrjournals.orgaacrjournals.org However, at higher concentrations (>25 μmol/L), DMF induced oxidative stress and cytotoxicity. aacrjournals.orgaacrjournals.org This switch is linked to the inhibition of DJ-1, a protein that stabilizes NRF2. aacrjournals.orgaacrjournals.org High concentrations of DMF decrease DJ-1 expression, which in turn leads to NRF2 depletion and cell death. aacrjournals.orgaacrjournals.org This dual role highlights fumarate's complex influence on cellular life-or-death decisions.
Protein-Metabolite Interactions and Metabolic Flux Perturbations
Fumarate's role extends beyond its function in the TCA cycle to include significant interactions with proteins that can perturb metabolic fluxes. researchgate.net These protein-metabolite interactions can be non-covalent, such as allosteric regulation, or covalent, as seen with S-succination. researchgate.net The accumulation of fumarate can directly impact enzyme activity and consequently alter the flow of metabolites through various pathways. biorxiv.org
For example, the succination of dihydrolipoyllysine-residue succinyltransferase (DLST), a component of the α-ketoglutarate dehydrogenase complex (KGDHC), has been shown to reduce the activity of the complex. biorxiv.org This creates a bottleneck in the TCA cycle, exacerbating metabolic dysfunction. Similarly, the succination of tubulin has been found to inhibit its polymerization, potentially affecting microtubule dynamics and cell proliferation. nih.gov
Modern techniques like Metabolite-Protein Interaction Discovery using Affinity Selection-Mass Spectrometry (MIDAS) are being employed to systematically identify novel interactions between metabolites and proteins. biorxiv.org Such studies have confirmed known interactions, like fumarate with fumarase, and have the potential to uncover new regulatory roles. biorxiv.org Understanding these interactions is crucial, as perturbations in metabolic fluxes are central to many diseases. mdpi.com Computational approaches that integrate proteomics and fluxomics data are also being developed to predict and understand the regulatory impact of metabolite-protein interactions on a genome-scale. nih.gov
Metabolic Engineering for Fumarate Production in Microbial Systems
The industrial production of fumaric acid is increasingly shifting from petrochemical-based synthesis to sustainable microbial fermentation. researchgate.netfrontiersin.org Metabolic engineering of various microorganisms, particularly Escherichia coli and filamentous fungi like Myceliophthora thermophila, has been pivotal in developing efficient cell factories for fumarate production. researchgate.netresearchgate.net
Several key strategies are employed to enhance fumarate yields in these systems:
Pathway Reconstruction and Enhancement : This involves redirecting carbon flux towards fumarate. Common approaches include engineering the reductive tricarboxylic acid (TCA) cycle, which has a high theoretical yield, or optimizing the oxidative TCA cycle and the noncyclic glyoxylate (B1226380) pathway. frontiersin.orgnih.gov Overexpression of key enzymes, such as phosphoenolpyruvate (B93156) carboxylase (Ppc) to increase oxaloacetate formation, is a frequently used strategy. researchgate.net
Elimination of Competing Pathways : To maximize the carbon flow to fumarate, genes encoding enzymes for byproduct formation are deleted. In E. coli, this often includes knocking out genes for fumarases (fumA, fumB, fumC) and those involved in mixed-acid fermentation (e.g., ldhA for lactate, ackA for acetate). researchgate.net
Optimization of Precursor and Cofactor Pools : Increasing the intracellular availability of precursors like malate is crucial. researchgate.net In one study with M. thermophila, disrupting the malate-aspartate shuttle increased intracellular malate and boosted fumarate production by 42%. researchgate.net
Transporter Engineering : Efficiently exporting the produced fumarate from the cell can prevent feedback inhibition and increase final titers. This involves identifying and overexpressing specific C4-dicarboxylate transporters. nih.gov For instance, introducing the SFC1 gene, a succinate-fumarate transporter, in Saccharomyces cerevisiae significantly improved fumarate production. plos.org
Through the combination of these rational and systems-level metabolic engineering strategies, researchers have achieved significant increases in fumarate production. Engineered E. coli strains have produced over 28 g/L of fumaric acid, while engineered M. thermophila has reached titers of 17 g/L in fed-batch fermentation. researchgate.netresearchgate.net
The table below provides an overview of metabolic engineering strategies for fumarate production in different microbial hosts.
| Strategy | Target/Approach | Host Organism(s) | Outcome | Reference(s) |
| Pathway Reconstruction | Overexpression of phosphoenolpyruvate carboxylase (Ppc), citrate (B86180) synthase (CS) | E. coli | Enhanced carbon flux to C4-dicarboxylates | researchgate.net |
| Byproduct Elimination | Deletion of fumarase genes (fumA, fumB, fumC) and fermentation genes (ldhA, ackA) | E. coli | Reduced carbon loss to byproducts | researchgate.net |
| Precursor Supply | Disruption of malate-aspartate shuttle | Myceliophthora thermophila | Increased intracellular malate pool | researchgate.net |
| Heterologous Expression | Introduction of Candida krusei fumarase | Myceliophthora thermophila | 3-fold increase in fumaric acid titer | researchgate.net |
| Transporter Engineering | Overexpression of C4-dicarboxylate transporter (e.g., Sfc1) | E. coli, S. cerevisiae | Increased export and final product titer | nih.govplos.org |
Optimization of Bioreaction Conditions and Enzyme Expression
The efficiency of producing chemical compounds like fumarate through microbial fermentation is highly dependent on the optimization of bioreaction conditions and the expression of key enzymes. The primary parameters that are typically optimized include temperature, pH, substrate concentration, and fermentation time. ijcce.ac.ir For instance, in bio-hydrogen production, a related fermentation process, optimal conditions have been identified as a pH of 6.24, a temperature of 35.09°C, and a sugar concentration of 5.40 g/L over a 36-hour period. ijcce.ac.ir Operating conditions such as pH and temperature significantly influence microbial growth and metabolic pathways. mdpi.com Studies show that hydrogen production can occur over a wide range of pH (5–9) and temperatures (25–40°C). mdpi.com
In the context of fumarate production, metabolic engineering strategies often focus on the overexpression of specific enzymes to enhance the metabolic flux towards the target product. researchgate.net For example, to improve fumarate production via the reductive tricarboxylic acid (TCA) cycle, research has focused on the combinatorial regulation of the expression of enzymes like phosphoenolpyruvate carboxykinase and formate dehydrogenase, which led to a productivity of 0.30 g/L/h. researchgate.net Similarly, constructing a noncyclic glyoxylate pathway for fumarate production has been achieved through pathway engineering, which involves optimizing the expression levels of key enzymes. researchgate.net In the yeast Candida glabrata, low fumarate titers were observed even after overexpressing pyruvate (B1213749) carboxylase, malate dehydrogenase, and fumarase, due to carbon being diverted to other products. researchgate.net This highlights the necessity of not just overexpressing enzymes, but also optimizing their ratios to prevent carbon waste. researchgate.net In vitro, cell-free multi-enzyme catalysis systems have also been designed for fumarate production from substrates like acetate (B1210297) and glyoxylate, involving enzymes such as acetyl-CoA synthase, malate synthase, and fumarase. researchgate.net
Rewiring Metabolic Pathways (e.g., Reductive TCA cycle, Glyoxylate Cycle)
Metabolic engineering is a key strategy for enhancing the microbial production of fumarate, primarily through the rewiring of central metabolic pathways. researchgate.net The main routes targeted for fumarate biosynthesis include the reductive TCA cycle, the oxidative TCA cycle, and the noncyclic glyoxylate cycle. researchgate.net
Reductive TCA Cycle: The reductive TCA cycle (or reverse Krebs cycle) offers the highest theoretical yield of fumarate from glucose (2 mol/mol). researchgate.netwikipedia.org This pathway functions by reversing the oxidative TCA cycle, fixing carbon dioxide to produce carbon compounds. wikipedia.orglibretexts.org It utilizes specific enzymes that are distinct from the oxidative cycle, such as fumarate reductase, which replaces succinate dehydrogenase. wikipedia.org In this pathway, malate is converted to fumarate, which is then reduced to succinate by fumarate reductase. libretexts.org While theoretically efficient, fumarate productivity in the reductive TCA cycle can be limited by reversible reactions catalyzed by malate dehydrogenase and fumarase. researchgate.net In some organisms like Mycobacterium tuberculosis, the reductive branch of the TCA cycle is engaged under hypoxic conditions, where fumarate acts as an electron sink, leading to the accumulation of succinate. plos.org
Glyoxylate Cycle: The glyoxylate cycle, or glyoxylate shunt, is another crucial anabolic pathway that can be engineered for producing C4-dicarboxylic acids like fumarate. frontiersin.orgwikipedia.org This cycle bypasses the two decarboxylation steps of the TCA cycle, allowing for the net conversion of two-carbon compounds (like acetyl-CoA) into four-carbon intermediates such as succinate and malate. wikipedia.orgslideshare.net The two key enzymes unique to this pathway are isocitrate lyase (ICL) and malate synthase (MS). wikipedia.org ICL cleaves isocitrate into succinate and glyoxylate. wikipedia.org To channel carbon flux towards fumarate, the glyoxylate cycle can be activated by deleting the transcriptional repressor IclR. frontiersin.org This strategy, combined with the overexpression of phosphoenolpyruvate carboxylase and deletion of other regulatory genes, reinforces the pathway, increasing fumarate titers from 8.7 g/L to 16.2 g/L in one study. frontiersin.org The glyoxylate cycle is essential for lifespan extension mediated by malate or fumarate treatment in models like C. elegans. researchgate.netplos.org
In addition to these cycles, other pathways like the urea (B33335) cycle and the purine (B94841) nucleotide cycle can be rewired to produce fumarate. researchgate.netresearchgate.net For example, viral infections can induce a metabolic rewiring in macrophages, linking the urea and TCA cycles to form an aspartate–argininosuccinate (AAS) shunt that produces fumarate to aid in the antiviral response. tsinghua.edu.cnnih.gov
Fumarate as an Electron Sink in Biological Fermentation Processes
Diversion of Metabolic Hydrogen Flow in Microbial Ecosystems (e.g., Rumen Fermentation)
In anaerobic microbial ecosystems like the rumen, a significant amount of metabolic hydrogen (H2) is produced during the fermentation of carbohydrates. animbiosci.org This hydrogen is a critical intermediate, and its removal is essential to maintain thermodynamic favorability for continued fermentation. animbiosci.org The primary consumers of H2 in the rumen are methanogenic archaea, which reduce carbon dioxide to methane (B114726) (CH4), representing an energy loss for the host animal and a source of greenhouse gas. cambridge.orgresearchgate.net
Fumarate can act as a potent alternative electron sink, competing with methanogens for the available hydrogen. cambridge.orgresearchgate.net This process involves the reduction of fumarate to succinate, a reaction catalyzed by fumarate reductase. jmb.or.kr This reaction requires reducing equivalents, thereby providing a metabolic pathway to dispose of H2 that would otherwise be used for methanogenesis. cambridge.orgresearchgate.net The reduction of fumarate to succinate is a key step in the succinate-propionate pathway, a major route for propionate (B1217596) production in the rumen. jmb.or.krnih.gov By diverting hydrogen towards this pathway, fumarate supplementation not only decreases methane production but also increases the production of propionate, a major energy source for the ruminant. cambridge.orgnih.gov
This diversion of hydrogen has been demonstrated to be effective. The addition of fumarate to in vitro rumen fermentation systems leads to a decrease in methane production that corresponds well with the amount of fumarate converted to propionate. cambridge.org Fumarate-reducing bacteria, such as Selenomonas ruminantium, are stimulated by the presence of fumarate, further enhancing this effect. cambridge.orgresearchgate.net Other non-methanogenic H2-utilizing pathways exist, such as nitrate (B79036) and sulfate (B86663) reduction, but these are typically limited by the low concentration of their respective electron acceptors in standard diets. animbiosci.org Therefore, the use of fumarate represents a targeted strategy to redirect hydrogen flow away from methanogenesis and towards a beneficial fermentation end-product. jmb.or.krmdpi.com
Impact on Hydrogen Accumulation and Fermentation Parameters in in vitro models
In vitro studies using rumen simulation techniques (Rusitec) and batch cultures have consistently demonstrated the impact of fumarate on hydrogen metabolism and fermentation end-products. When methanogenesis is inhibited, for instance by compounds like nitroglycerin, a significant accumulation of hydrogen gas occurs, which can negatively affect the fermentation process. researchgate.netmdpi.com The addition of fumarate effectively counteracts this effect by serving as an alternative hydrogen sink, leading to a decrease in H2 accumulation. researchgate.netmdpi.com
The primary consequence of this hydrogen diversion is a shift in the profile of volatile fatty acids (VFAs). Fumarate supplementation leads to a significant increase in propionate concentration. cambridge.orgresearchgate.net In one study, the daily addition of 6.25 mmol of fumarate to a Rusitec system resulted in a 4.9 mmol increase in propionate production per day. cambridge.org This is often accompanied by a decrease in the acetate to propionate ratio. researchgate.netnih.gov
The effect on methane production is also significant. In batch cultures, adding 5 or 10 mmol/L of sodium fumarate reduced methane production by approximately 5-6%. cambridge.org In a longer-term Rusitec study, a 1.2 mmol decrease in daily methane production was observed, which corresponded to the consumption of 4.8 mmol of H2. cambridge.org Interestingly, while methane production decreases, total gas production may increase due to higher carbon dioxide output, without a significant accumulation of H2 gas. cambridge.org
Furthermore, fumarate addition can influence the microbial population. Studies have shown an increase in the numbers of cellulolytic bacteria, which can lead to improved dry matter digestibility. cambridge.org However, the total number of bacteria and methanogenic archaea may not be significantly affected. cambridge.org
The following tables summarize findings from in vitro rumen fermentation studies.
Table 1: Effect of Fumarate on Gas Production in Batch Cultures (24h Incubation) Data synthesized from López et al. (1999) cambridge.org
| Parameter | Control (0 mM Fumarate) | 5 mM Fumarate | 10 mM Fumarate |
|---|---|---|---|
| Total Gas Production (ml) | 7.9 | 9.9 | 10.7 |
| Methane (CH4) Production (µmol) | 360 | 342 | 338 |
| CH4 Concentration (mmol/mol gas) | 256 | 229 | 219 |
Table 2: Effect of Fumarate on Fermentation Products in a Rusitec System (Daily Output) Data synthesized from López et al. (1999) cambridge.org
| Parameter | Control | Fumarate Supplemented (6.25 mmol/d) |
|---|---|---|
| Methane (CH4) (mmol/d) | 11.6 | 10.4 |
| Propionate (mmol/d) | 10.4 | 15.3 |
| Acetate (mmol/d) | 27.9 | 29.2 |
| Butyrate (mmol/d) | 4.8 | 4.7 |
Table 3: Impact of Fumarate on Fermentation When Methanogenesis is Inhibited Data synthesized from Li et al. (2023) researchgate.netmdpi.com
| Treatment Group | H2 Production (mL) | Propionate (mM) | Acetate/Propionate Ratio |
|---|---|---|---|
| Control | 0.23 | 21.05 | 2.87 |
| Nitroglycerin (NG) | 11.23 | 20.37 | 2.83 |
| Fumarate + NG (FN) | 1.83 | 26.21 | 2.11 |
Advanced Analytical and Spectroscopic Characterization of Hydrogen Fumarate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies
NMR spectroscopy stands as a powerful, non-invasive tool for studying hydrogen fumarate (B1241708). Its utility is significantly enhanced by hyperpolarization techniques, which dramatically increase signal intensity, enabling real-time tracking of metabolic processes that were previously difficult to observe.
Hyperpolarized ¹³C Fumarate Production and Application in Metabolic Tracing Research
Hyperpolarized [1-¹³C]fumarate has emerged as a significant biomarker for investigating cellular metabolism and disease states, especially for tracking cell death (necrosis) through magnetic resonance imaging (MRI). nih.govwhiterose.ac.uk The core principle involves artificially boosting the polarization of the ¹³C nucleus far beyond its natural thermal equilibrium state. This enhancement, which can be over 10,000-fold, provides a massive signal boost for a short period, allowing for the real-time observation of metabolic conversions. nih.gov
One of the primary methods for producing hyperpolarized fumarate is through Parahydrogen-Induced Polarization (PHIP). researchgate.netpnas.org This technique involves the chemical addition of parahydrogen (a spin isomer of hydrogen) to an unsaturated precursor molecule, such as [1-¹³C]acetylenedicarboxylate (ADC), in the presence of a catalyst. nih.govnih.gov A key advantage of PHIP is its speed and lower cost compared to other methods like dissolution Dynamic Nuclear Polarization (d-DNP). researchgate.netresearchgate.net The reaction can be performed in aqueous solutions, making it highly compatible with biological studies. nih.govwhiterose.ac.uk Research has demonstrated the production of 100 mM solutions of [1-¹³C]fumarate with ¹³C-hyperpolarization levels between 13-20% after purification. researchgate.net
Once produced and administered, the metabolic fate of the hyperpolarized fumarate can be tracked. A critical application is monitoring the conversion of fumarate to malate (B86768), a reaction catalyzed by the enzyme fumarase. pnas.orgresearchgate.net In the context of cell death, the integrity of the cell membrane is compromised, releasing fumarase and allowing the conversion of exogenously supplied hyperpolarized fumarate to malate. nih.govwhiterose.ac.uk Detecting the signal from the newly formed hyperpolarized malate serves as a sensitive and specific indicator of necrosis. nih.govnih.gov This has been demonstrated in preclinical models of tumor treatment response, acute kidney injury, and drug-induced hepatitis. nih.govwhiterose.ac.uknih.gov
| Parameter | Value / Description | Source(s) |
| Hyperpolarization Method | Parahydrogen-Induced Polarization (PHIP) | researchgate.netresearchgate.net |
| Precursor | [1-¹³C]acetylenedicarboxylate (ADC) | nih.govwhiterose.ac.uk |
| Catalyst | Ruthenium-based complexes (e.g., [Cp*Ru(MeCN)₃]PF₆) | nih.govsoton.ac.uk |
| Achieved Polarization | 13-45% ¹³C polarization | researchgate.netsoton.ac.uk |
| Metabolic Reaction Traced | Fumarate → Malate | pnas.orgresearchgate.net |
| Primary Application | In vivo imaging of necrosis | nih.govnih.gov |
Kinetic Studies using PHIP-on-a-chip Systems
To better understand and optimize the production of hyperpolarized fumarate, researchers employ microfluidic devices, often termed "PHIP-on-a-chip" systems. chemrxiv.orgnih.gov These lab-on-a-chip platforms allow for the precise control of reaction conditions, such as flow rates and reagent concentrations, in a highly reproducible manner. soton.ac.ukukri.org This technology integrates the chemical reaction (hydrogenation), sample transport, and NMR detection onto a single, small device. nih.govsoton.ac.uk
By using a PHIP-on-a-chip system, researchers can conduct detailed kinetic studies of the hydrogenation of precursors like disodium (B8443419) acetylenedicarboxylate (B1228247) to form fumarate. nih.govresearchgate.net The stable, continuous-flow environment allows for systematic investigation of the interplay between reaction kinetics and nuclear spin relaxation, which are critical factors for maximizing the yield and polarization of the final product. nih.gov For instance, these systems have been used to quantify the yield of [1-¹³C]fumarate under specific flow conditions and to study methods that mitigate detrimental quantum mechanical effects (singlet-triplet mixing) that can reduce polarization efficiency. nih.gov While the yields in early microfluidic devices can be modest (e.g., around 1.2%), the data obtained is invaluable for optimizing the process for larger-scale production. nih.gov
Crystallographic and Structural Elucidation Techniques
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of crystalline solids. For hydrogen fumarate, this technique provides fundamental insights into its structure when it forms salts and complexes, revealing how it interacts with other molecules.
Single-Crystal X-ray Diffraction for this compound Salts and Complexes
Single-crystal X-ray diffraction has been used to elucidate the structures of numerous salts where the this compound anion is paired with a protonated cation. In these structures, the this compound anion, [HO₂C-CH=CH-CO₂]⁻, is formed by the partial neutralization of fumaric acid.
| Compound | Crystal System | Space Group | Key Feature(s) | Source(s) |
| Ebastinium this compound | Monoclinic | P2₁/n | 1:1 salt, extensive disorder, strong N-H···O and O-H···O hydrogen bonds. | nih.govresearchgate.net |
| 8-Hydroxyquinolinium this compound | Triclinic | P-1 | Cation and anion linked by ionic N⁺-H···O⁻ hydrogen bonds. | nih.gov |
| 2-Phenylimidazolium this compound-fumaric acid (2/1) | Monoclinic | P2₁/c | Contains cation, anion, and a neutral fumaric acid molecule. | iucr.org |
| β''-(BEDT-TTF)₂[(E)-HO₂C-CH=CH-CO₂] | Not specified | Not specified | Anions form infinite chains via hydrogen bonding. | psu.edu |
Characterization of Hydrogen Bonding Networks and Crystal Packing
A recurring and critical feature in the crystal structures of this compound salts is the extensive network of hydrogen bonds. nih.govpsu.edu The this compound anion possesses both a carboxylic acid group (a hydrogen bond donor) and a carboxylate group (a hydrogen bond acceptor), enabling it to form robust intermolecular connections.
Typically, the anions link to each other through strong O-H···O hydrogen bonds, often forming infinite chains or other supramolecular motifs. nih.govpsu.edu For instance, in ebastinium this compound, the anions are connected by a very short O-H···O bond, forming chains that run parallel to a crystal axis. nih.gov These anionic chains are then linked to the cations through additional hydrogen bonds, such as N-H···O interactions, creating complex three-dimensional networks. nih.govresearchgate.net These hydrogen bonding networks are the primary forces that dictate the crystal packing, influencing the material's physical properties like stability and solubility. rsc.org
Spectroscopic Methods for Fumarate Detection and Quantification in Research Matrices
Beyond NMR, several other spectroscopic techniques are employed for the detection and quantification of fumarate in various research samples, including biological tissues and pharmaceutical formulations. ajptr.comajol.info
One powerful technique is Raman Spectroscopy , a non-invasive, label-free optical method that provides a chemical fingerprint of a sample. cam.ac.ukdntb.gov.ua Researchers have shown that Raman spectroscopy can directly detect and map the distribution of fumarate in living cells and tissues. spiedigitallibrary.orgresearchgate.net Fumarate exhibits characteristic Raman peaks, with prominent features around 1281 cm⁻¹, 1403 cm⁻¹, and 1657 cm⁻¹. spiedigitallibrary.org The intensity of these peaks shows a linear relationship with fumarate concentration, allowing for quantitative measurements. cam.ac.ukdntb.gov.ua This has been used to distinguish between cells with normal and deficient fumarate hydratase (FH) enzyme activity and to map the subcellular compartmentalization of fumarate, finding the highest concentrations in the mitochondria. cam.ac.ukdntb.gov.uanih.gov
Mass Spectrometry (MS) , often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is another cornerstone for fumarate analysis due to its high sensitivity and selectivity. researchgate.netsemanticscholar.orgnih.gov These methods are widely used for quantifying fumarate and its esters (like dimethyl fumarate) in biological fluids such as plasma and in consumer products. researchgate.netacspublisher.com For instance, a sensitive LC-MS/MS method has been developed for the analysis of dimethyl fumarate and its active metabolite, monomethyl fumarate, in rat plasma for pharmacokinetic studies. acspublisher.com
UV-Visible Spectrophotometry offers a simpler, more accessible method for quantification, particularly in pharmaceutical analysis. ajptr.comjpccr.eu Fumarate and its salts can be quantified by measuring their UV absorbance at a specific wavelength (e.g., around 210-260 nm). ajptr.comresearchgate.net While sometimes less specific than chromatographic methods, UV-Vis spectrophotometry can be enhanced by derivatization or used in combination with chemometric techniques to analyze complex mixtures. ajol.infoscispace.com
Chromatographic and Mass Spectrometric Approaches for Complex Mixtures
Chromatographic techniques are essential for separating the components of a complex mixture, while mass spectrometry provides detailed structural information about the separated components. The coupling of these two techniques offers unparalleled analytical power for metabolite profiling.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like fumaric acid, derivatization is often required to make them amenable to GC analysis. GC-MS and its more advanced tandem mass spectrometry version (GC-MS/MS) have been successfully applied to the determination of fumarate derivatives, such as dimethyl fumarate, in various consumer products. researchgate.net The coupling of GC with MS allows for high separation efficiency and definitive identification based on mass spectra. researchgate.netnih.gov
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) is a cornerstone of modern metabolomics, suitable for analyzing a wide range of non-volatile compounds without the need for derivatization. nih.gov UHPLC systems use smaller column particles to achieve higher resolution and faster analysis times compared to conventional HPLC. chromatographyonline.com This technique has been used for the phytochemical profiling of plant extracts, where fumaric acid was identified among other constituents. nih.gov The development of novel UHPLC-MS/MS methods enables the sensitive and quantitative profiling of specific metabolite classes, such as tryptophan metabolites and bile acids, in biological samples like human serum. chromatographyonline.com The high sensitivity and specificity of UHPLC-MS/MS make it an invaluable tool for studying the role of fumarate in metabolic pathways. chromatographyonline.commdpi.com
Chemical fingerprinting aims to generate a comprehensive profile or "fingerprint" of a sample, which can be used to compare different samples and identify changes in composition. mdpi.com This approach, often part of a broader metabolomics strategy, does not necessarily identify every single compound but rather looks for patterns and differences. mdpi.com Techniques like GC-MS and LC-MS are central to generating these fingerprints. nih.govmdpi.com
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. In fumarate research, metabolomics strategies are used to understand the broader metabolic consequences of altered fumarate levels. For example, using 1H NMR-based metabolomics, changes in intracellular fumarate levels have been monitored in cancer cell lines following drug treatment, providing insights into the drug's mechanism of action and its effect on cellular metabolism. plos.org Fumarate was identified as a key metabolite that decreased significantly in response to certain anticancer agents, indicating its involvement in the cellular response. plos.org Similarly, 1H NMR-based fingerprinting of different cultivars of Capsicum annuum (chili peppers) successfully identified 44 metabolites, including fumaric acid, allowing for the classification of cultivars based on their metabolite profiles. inifap.gob.mx
A critical aspect of targeted metabolomics by LC-MS is addressing potential metabolite interference. For instance, in the analysis of fumarate, it has been shown that other metabolites like malate and aspartate can produce interfering signals in the same mass transition, which could lead to inaccurate quantification if not properly resolved chromatographically. acs.org
Applications of Hydrogen Fumarate in Materials Science and Chemical Engineering
Polymer Chemistry and Material Design
In the realm of polymer science, fumarates are instrumental in creating both linear and cross-linked polymers. The reactivity of the double bond and the ester functionalities are exploited to design materials for a wide array of applications.
Synthesis and Polymerization of Fumaric Esters and Derivatives
Fumaric acid derivatives, particularly its esters, can be readily polymerized due to the presence of a double bond that is susceptible to radical polymerization. google.com This allows for the creation of polymers by polymerizing a single type of fumaric acid derivative, copolymerizing two or more different derivatives, or copolymerizing them with other unsaturated compounds. google.com The polymerization process can be initiated through various known methods, leading to polymers with properties influenced by the specific ester groups attached. google.com For instance, divinyl fumarate's polymerization behavior is significantly influenced by the conjugation between its vinyl ester double bonds and the fumarate (B1241708) double bond. This conjugation makes the vinyl ester bonds more electron-rich and the fumarate bond more electron-poor, which dictates its copolymerization characteristics. acs.org Such polymers are noted for their high transparency and gas permeability. google.com
The microstructure of copolymers created from fumaric acid esters and other monomers, such as p-divinylbenzene, has been studied using NMR spectroscopy to understand the arrangement of the monomer units and their reactivity ratios. researchgate.net These studies are crucial for tailoring the final properties of the polymer network. Fumaric acid esters have also been identified as key ingredients in the fabrication of biodegradable scaffolds for tissue engineering applications. nih.gov
Development of Poly(propylene fumarate)-based Copolyester Resins and Their Architectures
Poly(propylene fumarate) (PPF) is a linear, unsaturated polyester (B1180765) that has been extensively investigated for biomedical applications due to its biocompatibility, tunable mechanical properties, and controllable degradation. nih.govmdpi.com PPF is synthesized from fumaric acid and propylene (B89431) glycol and is known for its ability to form cross-linked networks through its fumarate double bonds. mdpi.comresearchgate.net This cross-linking capability allows it to be transformed from a viscous liquid into a solid material with significant mechanical strength, making it suitable for applications like bone cement and tissue engineering scaffolds. researchgate.net
Research has focused on controlling the architecture of PPF to optimize its properties for specific applications, such as 3D printing. Star-shaped PPF architectures, for example, have been developed to reduce the viscosity of printable resins, allowing for the rapid printing of larger structures than is possible with linear PPF oligomers. rsc.org The physical and mechanical properties of PPF, including its glass transition temperature and melt viscosity, are highly dependent on its molecular weight and the degree of crosslinking. mdpi.comresearchgate.net
To improve processability for 3D printing, PPF-based copolymers have been developed. One approach involves substituting a portion of the maleic anhydride (B1165640) (a precursor to the fumarate unit) with succinic anhydride during synthesis. This results in a poly(propylene fumarate-co-succinate) copolymer with lower viscosity, reducing the need for reactive diluents like diethyl fumarate (DEF) in the printing resin. wipo.int
Table 1: Properties of Poly(propylene fumarate) and its Formulations
| Property | Description | References |
| Biocompatibility | Degradation products are non-toxic fumaric acid and propylene glycol. | nih.govmdpi.comresearchgate.net |
| Mechanical Properties | Tunable via molecular weight and cross-linking density. Compressive strengths can range from 2–30 MPa. | mdpi.com |
| Degradability | Biodegrades through hydrolysis of its ester bonds. | nih.govresearchgate.net |
| Processability | Can be used in 3D printing (stereolithography) when dissolved in a monomer like diethyl fumarate (DEF). | researchgate.netwipo.int |
| Architectural Control | Synthesis of star-shaped PPF reduces resin viscosity for improved 3D printing. | rsc.org |
Unsaturated Polyester Resins and Alkyd Resins Incorporating Fumarate
Fumaric acid is a key component in the production of unsaturated polyester resins (UPRs) and alkyd resins, which are widely used in composites, coatings, and paints. scispace.comatamankimya.com UPRs consist of a low molecular weight unsaturated polyester dissolved in a vinyl monomer like styrene. researchgate.netbuefa.ee The polyester backbone contains carbon-carbon double bonds, primarily from fumarate units, which copolymerize with the monomer to form a rigid, three-dimensional thermoset network upon curing. buefa.eekompozit.org.tr
The high content of fumarate units in these resins contributes to rapid and thorough curing, resulting in thermosets with excellent water resistance. kompozit.org.tr The properties of the final material can be tailored by carefully selecting the raw materials, such as the specific glycols and dibasic acids used in the polyesterification reaction. researchgate.net For example, dicyclopentadiene (B1670491) (DCPD) can be incorporated by reacting it with maleic or fumaric acid esters to form the polymer backbone, creating resins with specific performance characteristics. buefa.ee Similarly, alkyd resins, which are widely used in coatings, are polyesters that can incorporate fumarate moieties to control their drying properties and hardness through crosslinking reactions. scispace.com
Stereochemistry-Directed Polymerization and Network Structure Control
The stereochemistry of the unsaturated diacid used in polyester synthesis—specifically the difference between maleate (B1232345) (cis isomer) and fumarate (trans isomer)—plays a crucial role in controlling polymerization kinetics and the final network architecture. rsc.orgrsc.org During the synthesis of unsaturated polyesters, maleate is often isomerized to the more reactive fumarate to achieve effective crosslinking. rsc.orgresearchgate.net
In innovative polymerization techniques like thiol-ene photopolymerization, the distinct reactivity of maleate and fumarate groups is exploited to tune the material properties. rsc.org Research has shown that in systems containing both terminal allyl groups and internal fumarate/maleate groups, thiol addition occurs preferentially at the terminal groups, while the homopolymerization of the internal double bonds is slower and dependent on their stereochemistry. rsc.org The trans fumarate group exhibits a higher rate of homopolymerization compared to the cis maleate group. rsc.org This difference in reactivity allows for photo-dose tunable crosslinking density, where initial network formation is dominated by thiol-ene addition, followed by continued crosslinking through homopolymerization with prolonged light exposure. rsc.org This control over the reaction on different timescales enables the creation of materials with spatially patterned mechanical properties, such as distinct glassy and rubbery regions within a single monolithic material. rsc.org
Table 2: Effect of Stereochemistry on Polymerization
| Isomer | Relative Reactivity in Homopolymerization | Impact on Network Formation | References |
| Fumarate (trans) | Higher | Facilitates faster and more complete crosslinking. | rsc.org |
| Maleate (cis) | Lower | Slower homopolymerization; can undergo thiol-facilitated isomerization to fumarate before polymerization. | rsc.orgrsc.org |
Metal-Organic Frameworks (MOFs) and Coordination Polymers
Fumarate's rigid structure and coordinating carboxylate groups make it an excellent linker molecule for the construction of porous crystalline materials like metal-organic frameworks (MOFs) and coordination polymers.
Fumarate as a Linker in MOF Synthesis for Gas Storage (e.g., Hydrogen Storage)
Metal-organic frameworks are highly porous materials constructed from metal ions or clusters connected by organic linkers. acs.org The ability to tune the structure and pore environment of MOFs makes them promising candidates for gas storage and separation. acs.orgnih.gov Fumarate is frequently used as a linker to create robust frameworks with high surface areas. acs.orgnih.gov
Fumarate-based MOFs have been specifically investigated for hydrogen storage. nih.govresearchgate.net The storage capacity of these materials is generally proportional to their surface area and pore volume. acs.orgresearchgate.netscielo.org.mx For instance, the coordination polymer Cu(FMA)(4,4′-Bpe)0.5·0.5H2O (where FMA is fumarate) is noted as a crystalline microporous MOF that exhibits preferential adsorption of H₂ over N₂. nih.gov Amorphous infinite coordination polymer (ICP) particles, which are structurally related to MOFs, can also be synthesized using fumarate and have shown potential for selective hydrogen storage. nih.govnih.gov
The synthesis of fumarate-based MOFs can be achieved through various methods, including self-assembly of fumarate with different pillar linkers to tune pore sizes. acs.org Zirconium-based MOFs using fumaric acid as the linker, such as MOF-801, have demonstrated high stability and effectiveness in other adsorption applications, highlighting the versatility of fumarate linkers in creating functional porous materials. researchgate.net
Table 3: Examples of Fumarate-Based MOFs and Coordination Polymers for Gas Storage
| Framework Name/Composition | Metal Ion | Pillar Linker/Other Components | Application Highlight | References |
| Cu(FMA)(Pyz)0.5 | Copper | Pyrazine (Pyz) | Tunable pore structure | acs.org |
| Cu(FMA)(4,4′-Bipy)0.5·0.25H₂O | Copper | 4,4′-bipyridine (4,4′-Bipy) | Tunable pore structure | acs.org |
| Cu(FMA)(4,4′-Bpe)0.5·0.5H₂O | Copper | trans-bis(4-pyridyl)ethylene (4,4′-Bpe) | Selective H₂ adsorption over N₂ | nih.gov |
| MOF-801(Zr) | Zirconium | None (Fumaric acid is the primary linker) | High stability, demonstrated for fluoride (B91410) adsorption | researchgate.net |
Modulation of MOF Properties through Fumarate Functionalization
Fumarate has emerged as a crucial organic linker in the synthesis of Metal-Organic Frameworks (MOFs), a class of porous materials with tunable structures. The use of fumarate, an endogenous and biocompatible ligand, allows for the modulation of MOF properties to suit various applications, including drug delivery and adsorption. acs.orgresearchgate.net
Zirconium (Zr)-fumarate MOFs, such as MOF-801, are particularly noteworthy due to their high stability. acs.orgmdpi.com These frameworks are constructed from Zr6 nodes connected by fumarate linkers, creating a microporous three-dimensional structure. mdpi.com The inherent properties of these MOFs can be finely tuned through several methods. One key technique is "coordination modulation," where monodentate ligands are introduced during synthesis. These modulators compete with the fumarate linkers for coordination sites on the metal clusters, which can control the particle size and enhance physical properties like crystallinity and porosity. acs.org
Surface functionalization is another critical method for modulating properties. For instance, the surface of Zr-fumarate MOFs can be modified post-synthesis to improve colloidal dispersion and stability in physiological solutions like phosphate-buffered saline (PBS). acs.org Studies have shown that fumarate-based MOFs, such as MOF-801 and calcium fumarate (CaFu), exhibit excellent adsorption capabilities. researchgate.netnih.gov The presence of hydroxyl groups bound to the zirconium nodes in MOF-801, for example, creates hydrophilic sites that facilitate the adsorption of specific molecules through anion exchange. researchgate.net This functionalization has proven effective for the selective removal of fluoride from complex solutions like brick tea infusion, with MOF-801 achieving over 80% removal within five minutes. researchgate.netnih.gov
The choice of metal ion also significantly impacts the MOF's properties. Aluminum fumarate (Al-fumarate) MOFs have been developed for applications such as air dehumidification, demonstrating the versatility of fumarate as a linker with different metals. acs.org
Table 1: Properties of Fumarate-Based Metal-Organic Frameworks
| MOF Type | Metal Node | Key Structural Feature | Modulation Method | Resulting Property / Application | Reference |
|---|---|---|---|---|---|
| Zr-fumarate (MOF-801) | Zirconium (Zr) | Microporous 3D structure with Zr6 nodes and hydrophilic hydroxyl groups. | Coordination Modulation, Post-synthetic surface modification. | Controlled particle size, enhanced stability, selective adsorption of fluoride, heterogeneous catalysis. | acs.orgresearchgate.netmdpi.com |
| Al-fumarate | Aluminum (Al) | High-density powder with specific meso- and macroporous structure. | Spray-drying synthesis for shaping. | High-quality calibrated grains suitable for air dehumidification and potential for mass production. | acs.org |
| CaFu | Calcium (Ca) | Nontoxic framework. | Synthesis conditions. | High fluoride uptake capacity (up to 166.11 mg g⁻¹ at 373 K). | researchgate.netnih.gov |
Catalysis and Reaction Engineering
Application of Fumarate-Derived Ligands in Homogeneous and Heterogeneous Catalysis
Fumarate and its derivatives serve as versatile ligands in both homogeneous and heterogeneous catalysis, influencing catalyst stability, activity, and reaction mechanisms.
In homogeneous catalysis, fumarate ligands have been used to stabilize metal complexes. For example, they are employed in Nickel(0) N-Heterocyclic Carbene precatalysts. Computational studies suggest that the activation of these catalysts does not proceed through simple dissociation of the fumarate ligand. Instead, a chemical transformation involving the consumption of the fumarate ligand through a cascade cycloaddition process is proposed as the likely pathway for generating the active catalytic species. chemrxiv.org
In the realm of heterogeneous catalysis, fumarate-based MOFs have demonstrated significant potential. The Zr-fumarate MOF, MOF-801, has been successfully utilized as a recyclable, heterogeneous catalyst for the transesterification of used vegetable oil to produce biodiesel. mdpi.com The MOF's microporous structure, with pore diameters suitable for the adsorption of small molecules, and its thermal stability up to 500 °C, make it well-suited for this application. mdpi.com Although demonstrating moderate catalytic activity, the stability and reusability of the MOF-801 catalyst are advantageous for industrial processes. mdpi.com Fumarate ligands are also integral to biological catalysis, such as in fumarate reductases, where they bind tightly in the active site, highlighting their fundamental role in enzymatic reactions. nih.gov
Table 2: Fumarate-Derived Ligands in Catalysis
| Catalyst System | Catalysis Type | Role of Fumarate Ligand | Catalyzed Reaction | Key Finding | Reference |
|---|---|---|---|---|---|
| Nickel(0) N-Heterocyclic Carbene Complex | Homogeneous | Stabilizing ligand in precatalyst. | Aldol-type reactions. | Catalyst activation likely involves chemical consumption of the fumarate ligand rather than simple dissociation. | chemrxiv.org |
| Zr-fumarate MOF (MOF-801) | Heterogeneous | Structural organic linker forming the porous catalytic framework. | Transesterification of used vegetable oil. | Demonstrates moderate catalytic activity and good reusability for biodiesel production. | mdpi.com |
| Fumarate Reductase | Biocatalysis | Substrate that binds to the active site. | Reduction of fumarate to succinate (B1194679). | The structure reveals key amino acid residues involved in substrate binding and catalysis. | nih.gov |
Process Optimization for Industrial Scale Fumarate Production
The increasing demand for fumaric acid and its derivatives, driven by their use as food additives and chemical precursors, has spurred research into optimizing their industrial-scale production. nih.gov Key strategies focus on improving efficiency, yield, and sustainability, encompassing both fermentation and chemical synthesis routes.
For microbial production of fumaric acid, process optimization involves several key areas: strain improvement, control of microbial morphology, substrate selection, and fermentation process control. nih.gov These strategies aim to enhance product yields and ensure consistent quality while minimizing microbial stress. nih.govnih.gov
In the context of fumarate-based materials, significant advancements have been made in scaling up their synthesis. A notable example is the production of Al-fumarate MOF. Researchers have developed a comprehensive "3-in-1" process that integrates synthesis, drying, and shaping into a single step using spray-drying technology. acs.org This method produces calibrated, high-density MOF grains without needing further processing and has been successfully scaled to the 60 kg level. The high evaporation capacity of industrial spray-driers presents a viable path for the mass production of Al-fumarate. acs.org Similarly, optimization of manufacturing processes for pharmaceutical salts, such as arformoterol (B195475) (derived from formoterol (B127741) fumarate), focuses on developing robust, cost-effective, and scalable methods to achieve high purity and yield. acs.orgresearchgate.net
Table 3: Strategies for Industrial Scale Fumarate Production
| Product | Production Method | Key Optimization Strategy | Objective / Outcome | Reference |
|---|---|---|---|---|
| Fumaric Acid | Fermentation | Strain improvement, morphology control, optimization of fermentation parameters. | Increase product yields, ensure consistent quality, reduce costs. | nih.gov |
| Al-Fumarate MOF | Chemical Synthesis (Spray-Drying) | Integration of synthesis, drying, and shaping into a single process. | Enables mass production of high-quality, calibrated MOF grains; scaled to 60 kg. | acs.org |
| Arformoterol (from Formoterol Fumarate) | Chemical Synthesis (Chiral Resolution) | Development of a robust, efficient, and cost-effective resolution process. | Achieve >99.90% chiral purity with a 74% overall yield on a commercial scale. | acs.org |
Role in Advanced Materials for Energy Applications (e.g., Hydrogen Fuel Cells)
While direct application of a singular "hydrogen fumarate" compound in hydrogen fuel cells is not established, fumarate-based materials, specifically MOFs, play a crucial role in a key enabling technology for fuel cells: hydrogen storage. acs.org Hydrogen fuel cells generate electricity through an electrochemical reaction between hydrogen and oxygen, producing only water as a byproduct. youtube.comyoutube.com A major challenge for the widespread use of this technology, particularly in vehicles, is the safe and efficient storage of hydrogen gas. youtube.com
Fumarate-based MOFs are being investigated as promising materials for hydrogen storage due to their high porosity and tunable surface areas. The synthesis of materials like Al-fumarate has included hydrogen adsorption trials, indicating their potential in this domain. acs.org The ability of MOFs to adsorb gases is dependent on their structural characteristics, such as pore size and the chemical nature of the linkers and metal nodes. The lightweight nature of the fumarate linker combined with a suitable metal can create a framework with a high surface-area-to-volume ratio, which is ideal for adsorbing and storing hydrogen molecules. The development of scalable production methods for these fumarate MOFs is a critical step toward their practical application in hydrogen storage systems for fuel cell applications. acs.org
Computational Chemistry and Molecular Modeling of Hydrogen Fumarate Systems
Quantum Mechanical (QM) and Molecular Dynamics (MD) Simulations
Quantum mechanical and molecular dynamics simulations are powerful computational methods that allow for the detailed examination of molecular systems. QM methods, based on the principles of quantum mechanics, provide accurate descriptions of electronic structure and chemical bonding, making them ideal for studying reaction mechanisms. stanford.eduunifap.br MD simulations, on the other hand, use classical mechanics to simulate the movement of atoms and molecules over time, offering insights into the dynamic behavior of larger systems, such as proteins and materials. youtube.comyoutube.com
Quantum mechanical simulations have been instrumental in understanding the reactivity of the fumarate (B1241708) dianion and its protonated forms. These simulations can map out the potential energy surface of a reaction, identifying transition states and calculating activation energies, which are crucial for determining reaction rates and pathways. arxiv.org For instance, QM studies can elucidate the mechanism of electrophilic additions to the double bond of fumarate, a key aspect of its chemical reactivity.
Molecular dynamics simulations complement QM studies by exploring the conformational landscape of hydrogen fumarate and its interactions in different environments, such as in solution. nih.gov By simulating the trajectories of molecules over time, MD can reveal how solvent molecules influence the reactivity of fumarate and the stability of reaction intermediates. rwth-aachen.de This dual approach of combining QM and MD provides a comprehensive picture of fumarate's chemical behavior.
Table 1: Illustrative QM-Calculated Reaction Barriers for Fumarate Reactions
| Reaction Type | Reactants | Products | Calculated Activation Energy (kcal/mol) |
| Hydration | Fumarate + H₂O | Malate (B86768) | 25.8 |
| Hydrogenation | Fumarate + H₂ | Succinate (B1194679) | 32.1 |
| Electrophilic Addition | Fumarate + Br₂ | Dibromosuccinate | 15.4 |
Note: The values in this table are illustrative and represent typical ranges for such reactions as detailed in computational chemistry literature.
Computational methods are extensively used to study how this compound (as the fumarate dianion) interacts with enzymes. core.ac.ukdiva-portal.org These studies are vital for understanding the catalytic mechanisms of enzymes like fumarase and fumarate reductase.
In the case of fumarase , which catalyzes the reversible hydration of fumarate to malate, QM/MM (quantum mechanics/molecular mechanics) and MD simulations have been employed to model the enzymatic reaction. nih.govnih.gov These simulations can identify key amino acid residues in the active site that are responsible for binding fumarate and facilitating the addition of a water molecule. nih.govnih.gov Computational studies have helped to elucidate the stereospecificity of the enzyme and the role of active site residues in stabilizing the transition state. nih.govnih.gov
For fumarate reductase , an enzyme that catalyzes the reduction of fumarate to succinate, computational modeling has provided insights into the electron transfer process and the protonation steps involved in the reaction. nih.govacs.orgwikipedia.org Molecular dynamics simulations have been used to investigate the binding of fumarate to the active site and the conformational changes that occur during catalysis. nih.govsemanticscholar.org These simulations have been crucial in identifying the proton donor for fumarate reduction, with studies pointing towards a conserved arginine residue. nih.govacs.org
Table 2: Key Intermolecular Interactions in Fumarase and Fumarate Reductase Active Sites
| Enzyme | Key Interacting Residues | Type of Interaction |
| Fumarase | His188, Ser318 | Hydrogen Bonding |
| Fumarase | Arg233 | Electrostatic Interaction |
| Fumarate Reductase | Arg402, His365 | Hydrogen Bonding, Proton Donation |
| Fumarate Reductase | FAD cofactor | Hydride Transfer |
Note: The specific residue numbers may vary depending on the organism. The interactions listed are based on published computational and structural studies.
Predictive Modeling for Material Properties and Chemical Behavior
Predictive modeling, often employing machine learning and quantitative structure-property relationship (QSPR) approaches, can be used to forecast the physical and chemical properties of materials containing this compound. nih.govnih.govresearchgate.net By developing models based on known data, researchers can predict properties such as solubility, melting point, and crystal structure of new fumarate-based materials without the need for extensive experimental work. mdpi.com
Computational simulations can also predict the chemical behavior of this compound in various chemical environments. mdpi.com For instance, simulations can model how this compound would behave as a linker in metal-organic frameworks (MOFs), predicting the resulting porosity and stability of the material. These predictive capabilities accelerate the discovery and design of new materials with desired functionalities.
In Silico Design of Novel Fumarate Derivatives and Catalysts
The principles of computational chemistry are not only used for analysis but also for the proactive design of new molecules. In silico design involves the use of computational methods to create and evaluate novel chemical structures with specific desired properties.
Researchers can design novel fumarate derivatives with enhanced therapeutic properties or for use in new materials. nih.govresearchgate.netnih.gov For example, by modifying the functional groups on the fumarate backbone, it is possible to tune its electronic properties and reactivity. researchgate.net Virtual screening and molecular docking can then be used to predict the binding affinity of these new derivatives to target proteins, identifying promising candidates for further experimental investigation. mdpi.com
Furthermore, computational methods are employed in the design of new catalysts for reactions involving fumarate. mdpi.comresearchgate.net This can involve designing catalysts that lower the activation energy for the conversion of fumarate to other valuable chemicals. youtube.com Quantum mechanical calculations can be used to predict the catalytic activity of potential candidates, guiding experimental efforts towards the most promising systems. nih.gov
Emerging Research Directions and Future Perspectives on Hydrogen Fumarate
Integration of Multi-Omics Data for Comprehensive Fumarate (B1241708) Metabolism Understanding
A holistic comprehension of fumarate's metabolic influence requires the integration of multiple layers of biological data. Modern high-throughput technologies have enabled the generation of vast datasets across genomics, transcriptomics, proteomics, and metabolomics—collectively known as "multi-omics." The challenge and opportunity lie in integrating these datasets to build comprehensive models of cellular metabolism.
Computational pipelines are being developed to merge these heterogeneous data types. oup.complos.orgnih.gov These platforms utilize stoichiometric metabolic models as a scaffold to map and interpret multi-omics data, providing a more complete picture of metabolic regulation. plos.org For instance, by combining transcriptomics (gene expression) and metabolomics (metabolite levels), researchers can distinguish between genetic and metabolic levels of regulation for specific enzymatic reactions. plos.org This approach can elucidate how the accumulation of fumarate, as seen in certain cancers, impacts not just the Krebs cycle but also interconnected pathways, leading to widespread cellular reprogramming. nih.govbohrium.com
Future research will likely focus on refining these integrative models to be more dynamic and tissue-specific. The application of such models to fumarate metabolism will be crucial in understanding its role as an "oncometabolite," where it influences epigenetic modifications and signaling pathways. nih.govnih.gov This systems-level understanding can help identify novel therapeutic targets and biomarkers associated with fumarate dysregulation.
Table 1: Computational Pipelines for Multi-Omics Integration
| Pipeline Name | Key Features | Potential Application to Fumarate Research |
|---|
| INTEGRATE | - Integrates transcriptomics and metabolomics data. plos.org
Development of Novel Analytical Tools for Real-Time Fumarate Dynamics
Understanding the precise role of fumarate in dynamic cellular processes requires analytical tools capable of monitoring its concentration in real-time. Traditional methods often rely on endpoint measurements from cell lysates, which lack temporal resolution. The development of novel analytical techniques is a key area of emerging research.
Advanced approaches such as specialized biosensors, microfluidics, and sophisticated mass spectrometry techniques are being explored to track metabolic dynamics. These technologies offer the potential for continuous monitoring of fumarate levels within living cells or tissues, providing insights into its rapid fluctuations in response to stimuli. For example, real-time monitoring could reveal the kinetics of fumarate accumulation and release during events like hypoxia. researchgate.net
Furthermore, improving the quality and efficiency of analytical methods for compounds like quetiapine (B1663577) fumarate is an ongoing effort, with novel strategies such as Quality by Design (QbD) analysis being implemented. nih.govresearchgate.net While focused on pharmaceutical quality control, these principles can be adapted to develop more robust and sensitive analytical tools for fundamental research into fumarate's biological roles. nih.govresearchgate.net
Table 2: Emerging Analytical Technologies for Real-Time Metabolite Monitoring
| Technology | Principle | Potential for Fumarate Dynamics |
|---|
| Microfluidics | Manipulation of small fluid volumes for on-chip analysis. | - High-throughput screening of cellular responses to changing fumarate levels.
Exploration of Fumarate's Role in Uncharted Biological Systems
While fumarate is a well-known intermediate of the Krebs cycle, recent research has uncovered its function in a variety of less conventional biological contexts. These discoveries are expanding the known physiological and pathological roles of this metabolite.
One significant finding is the role of fumarate as a signaling molecule in response to hypoxia. In cardiomyocytes, fumarate accumulates during low-oxygen conditions and acts both intracellularly to reprogram metabolism and extracellularly as a paracrine signal. researchgate.net This suggests a novel mechanism by which cells communicate and adapt to hypoxic stress.
Additionally, under conditions where oxygen is limited, fumarate can act as a terminal electron acceptor in the mammalian electron transport chain. nih.gov This process, which involves the reverse activity of the succinate (B1194679) dehydrogenase (SDH) complex, allows mitochondria to maintain some function even when oxygen reduction is impeded. nih.gov This discovery challenges the long-held belief that oxygen is the sole terminal electron acceptor in mammals.
In the context of microbiology, fumarate can influence interspecies electron transfer between bacteria, such as Clostridium pasteurianum and Geobacter sulfurreducens, affecting their metabolism and the production of compounds like 1,3-propanediol. oup.com Moreover, in ruminant animals, fumarate has been studied for its potential to modulate rumen fermentation and mitigate methane (B114726) production by decreasing hydrogen accumulation. mdpi.com
Advancements in Green Chemistry for Sustainable Fumarate Production
The chemical industry is increasingly focused on developing sustainable and environmentally friendly production methods. "Green chemistry" principles, which aim to reduce waste, use renewable resources, and improve energy efficiency, are being applied to the synthesis of important platform chemicals like fumaric acid. researchgate.netucsb.edu
A promising area of research is the bio-based production of fumarate. The bacterium Basfia succiniciproducens, for example, is being genetically engineered to convert sugars and carbon dioxide into fumaric acid through fermentation. chemistryviews.org This approach not only utilizes renewable feedstocks but also consumes CO2, potentially leading to a process with a very low or even negative carbon footprint. chemistryviews.org Similarly, the fungus Rhizopus oryzae is a well-known natural producer of fumarate, and research continues to optimize fermentation conditions to maximize yield and minimize byproducts like ethanol. researchgate.net
Another innovative approach involves the use of visible-light-driven photocatalytic systems. rsc.org These systems can fix gaseous CO2 into organic molecules and convert them into valuable materials like fumarate, which serves as a precursor for biodegradable plastics such as poly(butylene succinate). rsc.org Such methods align with the goals of sustainable development by using renewable energy (solar light) and waste products (CO2) to create valuable chemicals. rsc.org
Novel Material Architectures Utilizing Fumarate Moieties
The unique chemical structure of fumarate, with its dicarboxylic acid groups and a reactive double bond, makes it an excellent building block for novel materials. A significant area of advancement is in the development of metal-organic frameworks (MOFs).
Aluminum fumarate-based MOFs have emerged as versatile materials with applications in gas storage, catalysis, and separation. researchgate.net These materials exhibit high hydrothermal stability, making them robust for various applications. researchgate.net For instance, Al-fumarate MOFs have shown high selectivity in the adsorption of volatile organic compounds (VOCs), which are common air pollutants. researchgate.net
The porosity and tunable nature of these MOFs also make them promising candidates for biomedical applications, such as drug delivery. researchgate.net Researchers are exploring the synthesis of green composites based on aluminum fumarate MOFs for the controlled delivery of therapeutic agents like doxorubicin (B1662922) for cancer therapy. researchgate.net The ability to create nano-flakes and other specific morphologies of these materials allows for fine-tuning their properties for specific uses. researchgate.net
Synergistic Research at the Interface of Chemical Biology and Materials Science
The intersection of chemical biology and materials science is a fertile ground for innovation, where a deep understanding of molecular interactions in biological systems informs the design of advanced materials. Fumarate is a prime example of a molecule that bridges these two fields.
From a chemical biology perspective, research has illuminated how fumarate acts as a covalent oncometabolite. nih.gov At acidic pH, the protonated form, this compound, becomes a more reactive electrophile that can modify cysteine residues on proteins, a process known as S-succination. nih.gov This covalent modification can alter protein function and contribute to tumorigenesis. nih.gov
This fundamental understanding of fumarate's reactivity can be leveraged in materials science. For instance, the principles of covalent modification could be used to design "smart" materials that respond to changes in pH or the presence of specific proteins. The development of fumarate-based MOFs for drug delivery is a direct application of this synergy, where the material is designed to interact with biological systems in a controlled manner. researchgate.net Future research will likely explore the creation of bio-inspired materials that utilize the unique chemical properties of fumarate for applications in sensing, catalysis, and regenerative medicine.
Q & A
Q. What experimental approaches are recommended for determining the crystal structure of hydrogen fumarate salts?
A combined methodology using single-crystal X-ray diffraction (XRD), solid-state NMR, and density functional theory (DFT) calculations is essential. XRD provides atomic coordinates and lattice parameters, while NMR resolves dynamic structural changes (e.g., detecting degradation products like fumaric acid). DFT refines hydrogen positions and validates NMR chemical shifts . For accurate refinement, use least-squares matrix methods on F² data with full covariance matrices to account for anisotropic displacement parameters .
Q. How can researchers assess the stability of this compound compounds under varying thermal conditions?
Thermogravimetric analysis (TGA) paired with solution-state NMR is critical. TGA detects weight loss due to volatile components (e.g., 2,6-lutidine evaporation in lutidinium this compound), while NMR monitors compositional changes (e.g., fumaric acid formation via proton transfer) over time . For reproducibility, maintain controlled humidity and temperature during sample storage.
Q. What analytical techniques are suitable for quantifying this compound and its metabolites in biological matrices?
Use LC-MS/MS with thiol-based trapping reagents (e.g., tiopronin) to stabilize reactive metabolites like methyl this compound. This method prevents artifacts from esterase hydrolysis or thiol conjugation, enabling precise quantification despite poor ionization efficiency . Validate the method using spike-recovery experiments in biological fluids.
Q. What computational methods predict the solubility of this compound salts in aqueous solutions?
Employ quantitative structure-property relationship (QSPR) models, such as Chemaxon’s solubility predictor, to estimate logS values. Compare predicted vs. experimental pH-dependent solubility curves for salts like quetiapine this compound, adjusting for ionic strength and buffer effects .
Advanced Research Questions
Q. How can researchers resolve contradictions between XRD and NMR data in this compound characterization?
Contradictions often arise from dynamic processes (e.g., solvent evaporation) or multiphase systems. Apply multiphase refinement for XRD data and cross-validate with solid-state NMR to detect amorphous or transient phases. For example, NMR identified fumaric acid formation in lutidinium this compound that XRD alone could not resolve due to reflection overlap .
Q. What chemoproteomic strategies identify cysteine residues reactive to this compound in cellular systems?
Use competitive chemoproteomics with clickable fumarate analogs (e.g., FA-alkyne) and LC-MS/MS. Normalize reactivity data against whole-proteome abundance (via MudPIT) to distinguish true fumarate adducts from protein-level changes. Validate targets (e.g., OAT, HNRNPL) through competition assays with native fumarate .
Q. What methodological considerations are critical when refining hydrogen positions in this compound crystal structures?
Use a hybrid approach:
- Fix hydrogen positions geometrically for non-acidic protons (e.g., CH groups).
- Refine acidic protons (e.g., carboxyl hydrogens) independently using difference Fourier maps.
- Apply isotropic displacement parameters and validate via Hirshfeld surface analysis to ensure hydrogen-bonding consistency .
Q. How do multidisciplinary approaches enhance understanding of this compound degradation mechanisms?
Integrate XRD (crystallinity assessment), NMR (dynamic structural analysis), TGA (thermal stability), and DFT (energy minimization). For example, combined techniques revealed that 2,6-lutidine evaporation destabilizes lutidinium this compound, leading to fumaric acid recrystallization .
Methodological Notes
- Data Contradiction Analysis : When meta-analyses reveal heterogeneity (e.g., in solubility or reactivity studies), calculate I² or H statistics to quantify variability and determine whether random-effects models are warranted .
- Experimental Design : For synthesis optimization (e.g., esterification), employ Box-Behnken response surface methodology to model interactions between variables like temperature, catalyst loading, and molar ratios .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
